molecular formula C11H14O3 B1349359 Ethyl 3-(4-hydroxyphenyl)propanoate CAS No. 23795-02-0

Ethyl 3-(4-hydroxyphenyl)propanoate

Cat. No.: B1349359
CAS No.: 23795-02-0
M. Wt: 194.23 g/mol
InChI Key: UFMFPPAZUJDUMY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMFPPAZUJDUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371361
Record name Ethyl 3-(4-hydroxyphenyl)propanoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23795-02-0
Record name Ethyl 3-(4-hydroxyphenyl)propanoate
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Record name ETHYL 4-HYDROXYHYDROCINNAMATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-(4-hydroxyphenyl)propanoate, a compound of interest in various research and development fields. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and purification, and a visualization of a key biological signaling pathway potentially modulated by its parent compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and related scientific disciplines.

Chemical and Physical Properties

This compound, also known as ethyl p-hydroxyhydrocinnamate, is an ester derivative of 3-(4-hydroxyphenyl)propanoic acid. Its core chemical and physical properties are summarized below.

Identifiers and General Properties
PropertyValueReference
IUPAC Name This compound
Synonyms Ethyl 3-(4-hydroxyphenyl)propionate, 4-(3-Ethoxy-3-oxoprop-1-yl)phenol, Ethyl 4-hydroxyhydrocinnamate[1]
CAS Number 23795-02-0[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Transparent Liquid[2]
Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported. The following table includes data for the closely related isomer, Ethyl 3-(2-hydroxyphenyl)propanoate, which can be considered indicative.

PropertyValue (for Ethyl 3-(2-hydroxyphenyl)propanoate)Reference
Melting Point 39.0 to 42.0 °C @ 760.00 mm Hg
Boiling Point 296.12 °C @ 760.00 mm Hg (estimated)
Solubility Soluble in ethanol; practically insoluble to insoluble in water.[3]
logP (o/w) 2.291 (estimated)

Spectroscopic Data

¹H NMR Spectrum (Representative)

The ¹H NMR spectrum of a related compound, ethyl 3-phenylpropionate, in CDCl₃ shows the following characteristic peaks: a triplet around 1.2 ppm (CH₃ of the ethyl group), a quartet around 4.1 ppm (CH₂ of the ethyl group), a triplet around 2.6 ppm (-CH₂-Ar), and a triplet around 2.9 ppm (-CH₂-COO-). The aromatic protons would appear in the region of 6.8-7.2 ppm.[4]

¹³C NMR Spectrum (Representative)

The ¹³C NMR spectrum of ethyl 3-phenylpropionate shows characteristic peaks for the carbonyl carbon of the ester at around 173 ppm, the carbons of the ethyl group at approximately 14 ppm (CH₃) and 60 ppm (CH₂), and the methylene carbons of the propanoate chain at around 31 and 36 ppm. The aromatic carbons would appear between 115 and 155 ppm.[5]

Infrared (IR) Spectrum (Representative)

The IR spectrum of a similar compound, Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate, would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.[6] A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group.[6] Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching of the aromatic ring.[6]

Mass Spectrum (Representative)

The mass spectrum of the related compound Ethyl 3-(2-hydroxyphenyl)propanoate shows a molecular ion peak (M⁺) at m/z 194.[3] Key fragmentation peaks are observed at m/z 148, 120, and 107, corresponding to the loss of the ethoxy group, subsequent fragmentation of the propanoate chain, and the hydroxyphenyl moiety.[3]

Experimental Protocols

The synthesis of this compound can be readily achieved via Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid.

Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7]

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 volumes).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start: 3-(4-hydroxyphenyl)propanoic acid + Anhydrous Ethanol reaction Fischer-Speier Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Aqueous Workup (EtOAc, H₂O, NaHCO₃, Brine) reaction->workup crude Crude Product workup->crude column Silica Gel Column Chromatography crude->column pure Pure this compound column->pure

Caption: Synthesis and purification workflow for this compound.

Potential Biological Signaling Pathway

The parent compound, 3-(4-hydroxyphenyl)propanoic acid, has been shown to suppress inflammation, potentially through the inhibition of the NF-κB signaling pathway.[8] The canonical NF-κB pathway is a key regulator of inflammatory responses.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Signal IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Activation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation compound 3-(4-Hydroxyphenyl)propanoic acid (Potential Inhibitor) compound->IKK Inhibition genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->genes Induction

Caption: Postulated inhibition of the NF-κB signaling pathway by 3-(4-hydroxyphenyl)propanoic acid.

Conclusion

This technical guide provides essential information on the chemical properties, synthesis, and potential biological relevance of this compound. The tabulated data, detailed protocols, and visual diagrams are intended to facilitate further research and development involving this compound. While some of the presented data are for closely related isomers due to a lack of specific information for the target molecule, they provide a valuable and indicative resource for scientific investigation.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxyphenyl)propanoate, also known as Ethyl p-hydroxyhydrocinnamate, is an ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a phenolic hydroxyl group and an ethyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. An accurate understanding of its physical properties is fundamental for its application in laboratory and industrial settings, enabling proper handling, purification, and reaction design. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental protocols for their determination, and outlines a typical synthesis workflow.

Core Physical and Chemical Properties

The quantitative physical properties of this compound (CAS No: 23795-02-0) are summarized in the table below. These values are crucial for predicting the compound's behavior in various solvents and under different temperature and pressure conditions.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Solid below 40 °C, Liquid above 40 °C[3]
Melting Point 40 - 42 °C[4]
Boiling Point 308.2 °C (at 760 mmHg) 140 °C (at 0.2 mmHg)[3][4][5][6]
Density 1.118 g/cm³[4]
Water Solubility Poorly soluble (Estimated based on isomers)[7][8]
Solubility in Organic Solvents Soluble in alcohols, ethers, and other common organic solvents.[9]
Predicted pKa Data not readily available. The phenolic hydroxyl group is weakly acidic.
LogP (Predicted) 1.8879[10]

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring key characteristics.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1 °C) suggests high purity.

  • Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.

  • Procedure:

    • A small sample of this compound is finely ground to a powder.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a rate of approximately 10-15 °C per minute initially.

    • As the temperature approaches the expected melting point (around 35 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Determination of Boiling Point (Micro-Scale Method)

Given that the compound's boiling point is high at atmospheric pressure, a micro-scale or vacuum distillation method is often preferred to prevent decomposition. The Thiele tube method is a common micro-scale approach.

  • Apparatus: Thiele tube, mineral oil, small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), thermometer, Bunsen burner or hot plate.

  • Procedure:

    • Approximately 0.5 mL of liquid this compound is placed into the small test tube.

    • A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is clamped and immersed in the mineral oil of a Thiele tube, ensuring the oil level is above the sample.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is just beginning to be drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of the liquid form of the compound can be determined by accurately measuring the mass of a known volume.

  • Apparatus: Analytical balance, pycnometer or graduated cylinder (e.g., 10 mL), thermometer.

  • Procedure:

    • The mass of a clean, dry pycnometer or graduated cylinder is measured on an analytical balance.

    • The sample is heated to a temperature above its melting point (e.g., 45-50 °C) to ensure it is in a liquid state.

    • A specific volume of the liquid sample (e.g., 5.00 mL) is carefully transferred into the pycnometer or graduated cylinder. The volume is read from the bottom of the meniscus.

    • The mass of the container with the liquid is measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty container.

    • The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

    • The temperature at which the measurement was taken is recorded, as density is temperature-dependent.

Determination of Solubility (Qualitative and Semi-Quantitative)

Solubility is determined by observing the dissolution of a solute in a solvent to form a saturated solution at a constant temperature.

  • Apparatus: Test tubes, vortex mixer or shaker, balance, spatula, graduated cylinders, constant temperature water bath.

  • Procedure:

    • A fixed volume of the solvent (e.g., 10 mL of water or an organic solvent) is placed in a test tube. The test tube is kept in a constant temperature bath.

    • A small, pre-weighed amount of this compound is added to the solvent.

    • The mixture is vigorously agitated (vortexed or shaken) for a set period until the solid is fully dissolved.

    • Steps 2 and 3 are repeated, adding small increments of the solute until a small amount of solid remains undissolved, indicating that the solution is saturated.

    • The total mass of the dissolved solute is calculated.

    • Solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL). For qualitative assessment, observations of "soluble," "partially soluble," or "insoluble" are recorded.

Synthesis and Purification Workflow

This compound is commonly synthesized via the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol, using a strong acid catalyst. The following diagram illustrates the typical laboratory workflow for its synthesis and subsequent purification.

Fischer_Esterification_Workflow Workflow for Synthesis and Purification of this compound cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Isolation & Purification Reactants 1. Combine Reactants - 3-(4-hydroxyphenyl)propanoic acid - Excess Ethanol (Solvent) - Stir Bar Catalyst 2. Add Catalyst - Conc. Sulfuric Acid (cat.) Reflux 3. Heat to Reflux - Heat for 2-4 hours - Drive equilibrium forward Cool 4. Cool & Quench - Cool mixture to RT - Pour into water Reflux->Cool Reaction Mixture Extract 5. Extract Ester - Add Ethyl Acetate - Transfer to Separatory Funnel Wash1 6. Neutralize Acid - Wash with NaHCO₃ (aq) - Removes H₂SO₄ & unreacted acid Wash2 7. Brine Wash - Wash with NaCl (sat.) - Removes residual water Dry 8. Dry Organic Layer - Add Anhydrous Na₂SO₄ Wash2->Dry Organic Layer Filter 9. Filter - Remove drying agent Evaporate 10. Concentrate - Remove solvent via  Rotary Evaporation Product 11. Final Product - Pure Ethyl 3-(4-hydroxy-  phenyl)propanoate

Caption: Fischer esterification synthesis and purification workflow.

Conclusion

This technical guide provides essential data on the physical properties of this compound, which are indispensable for its effective use in research and development. The detailed experimental protocols offer a standardized basis for the verification of these properties and for quality control assessments. The outlined synthesis and purification workflow further aids in the practical application of this compound in a laboratory setting. For drug development professionals, this foundational knowledge is a prerequisite for designing synthetic routes and formulating new chemical entities derived from this versatile intermediate.

References

Elucidating the Structure of Ethyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Ethyl 3-(4-hydroxyphenyl)propanoate, a compound of interest in various research and development fields. This document details the key analytical techniques and presents the expected spectroscopic data for the unambiguous identification of this molecule.

Compound Identity

  • IUPAC Name: this compound

  • Synonyms: Ethyl 3-(4-hydroxyphenyl)propionate, Ethyl 4-hydroxyhydrocinnamate

  • CAS Number: 23795-02-0

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following tables summarize the expected quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (Predicted) for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05Doublet2HAr-H (ortho to -OH)
~6.75Doublet2HAr-H (meta to -OH)
~5.50Singlet1HAr-OH
4.12Quartet2H-O-CH ₂-CH₃
2.85Triplet2HAr-CH ₂-CH₂-
2.58Triplet2HAr-CH₂-CH ₂-
1.23Triplet3H-O-CH₂-CH
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Spectroscopic Data (Predicted) for this compound

Chemical Shift (δ) ppmAssignment
~173.5C =O (Ester)
~154.0Ar-C -OH
~132.8Ar-C -CH₂
~129.5Ar-C H (ortho to -OH)
~115.2Ar-C H (meta to -OH)
~60.5-O-C H₂-CH₃
~36.0Ar-CH₂-C H₂-
~30.0Ar-C H₂-CH₂-
~14.2-O-CH₂-C H₃
Mass Spectrometry Data

Table 3: Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityProposed Fragment
194Moderate[M]⁺ (Molecular Ion)
149Moderate[M - OCH₂CH₃]⁺
121High[HO-C₆H₄-CH₂CH₂]⁺
107High[HO-C₆H₄-CH₂]⁺ (Benzylic cation)
77Moderate[C₆H₅]⁺
Infrared Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Description of Vibration
~3350 (broad)O-H stretch (phenolic)
~3020C-H stretch (aromatic)
~2980, ~2940C-H stretch (aliphatic)
~1715C=O stretch (ester)
~1610, ~1515C=C stretch (aromatic ring)
~1250C-O stretch (ester)
~1170C-O stretch (phenol)
~830C-H bend (para-substituted aromatic)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Visualizations

Structure Elucidation Workflow

The logical progression for determining the structure of an unknown compound using spectroscopic methods is outlined below.

structure_elucidation_workflow Unknown Unknown Compound This compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MolFormula Molecular Formula & Weight (C₁₁H₁₄O₃, 194.23) MS->MolFormula FuncGroups Functional Groups (-OH, C=O, C-O, Aromatic) IR->FuncGroups CarbonSkeleton Carbon-Hydrogen Framework (Connectivity, Environment) NMR->CarbonSkeleton Structure Final Structure Confirmation MolFormula->Structure FuncGroups->Structure CarbonSkeleton->Structure analysis_signaling_pathway cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation MS_data MS Data (m/z 194, 149, 121, 107) MolInfo Molecular Weight & Formula MS_data->MolInfo IR_data IR Data (~3350, 1715, 1610, 1515 cm⁻¹) FuncGroupInfo Functional Group Identification IR_data->FuncGroupInfo NMR_data NMR Data (¹H & ¹³C shifts, couplings) ConnectivityInfo Atom Connectivity & Environment NMR_data->ConnectivityInfo FinalStructure This compound Structure MolInfo->FinalStructure FuncGroupInfo->FinalStructure ConnectivityInfo->FinalStructure

An In-depth Technical Guide to Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23795-02-0

This technical guide provides a comprehensive overview of Ethyl 3-(4-hydroxyphenyl)propanoate, a phenolic ester compound with potential applications in pharmaceutical and biomedical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical characterization, and putative biological activities.

Chemical and Physical Properties

This compound, also known as ethyl phloretate, is a derivative of the naturally occurring 3-(4-hydroxyphenyl)propionic acid. Its chemical structure combines a phenolic ring with an ethyl ester moiety, suggesting potential for antioxidant and other biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23795-02-0[1][2][3][4]
Molecular Formula C₁₁H₁₄O₃[1][3]
Molecular Weight 194.23 g/mol [1][2][3][4]
IUPAC Name This compound[4]
Synonyms Ethyl 3-(4-hydroxyphenyl)propionate, 4-(3-Ethoxy-3-oxoprop-1-yl)phenol, Ethyl p-hydroxyphenylpropionate[1][2][3]
Appearance Solid or liquid[5]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and chloroform; poorly soluble in water.
Storage Temperature Room Temperature or 4°C for long-term storage[2][5]

Table 2: Spectroscopic Data for a Structurally Related Compound, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Spectroscopic TechniqueKey Data PointsSource
¹³C NMR Data for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is available in spectral databases.[6]
Mass Spectrometry (GC-MS) For Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, major m/z peaks are observed at 137, 150, and 224.[6]
Infrared (IR) Spectroscopy Vapor phase IR spectrum is available for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in spectral databases.[6][7]

Synthesis and Purification

This compound can be synthesized via the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propionic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 3-(4-hydroxyphenyl)propionic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(4-hydroxyphenyl)propionic acid (1.0 equivalent) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[8]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.[8]

  • Dissolve the residue in ethyl acetate.[9]

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8][9]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[8][9]

  • Purify the crude product by column chromatography on silica gel if necessary.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Reactant1 3-(4-hydroxyphenyl)propionic acid Reflux Reflux Reactant1->Reflux Reactant2 Ethanol Reactant2->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Evaporation Evaporation of excess ethanol Reflux->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Drying Drying (Na₂SO₄) Wash->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via Fischer-Speier esterification.

Putative Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, its structural similarity to other phenolic compounds suggests potential anti-inflammatory and antioxidant properties. The following sections describe potential activities and signaling pathways based on studies of related molecules.

Potential Anti-inflammatory Activity

Phenolic compounds are known to exhibit anti-inflammatory effects. A plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Table 3: Anti-inflammatory Activity of a Structurally Related Compound

Note: The following data is for a related compound and should be considered indicative of potential activity for this compound, which requires experimental validation.

CompoundAssayCell LineIC₅₀Source
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateInhibition of IL-6, IL-1β, IL-8, and TNF-αLPS-stimulated THP-1 and human PBMCs0.85 µM (IL-6), 0.87 µM (IL-1β), 1.58 µM (IL-8), 1.22 µM (TNF-α) in PBMCs[5]

Potential NF-κB Signaling Pathway Modulation:

The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_target LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces Compound This compound (Hypothesized) Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits nuclear translocation?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Potential Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess radical scavenging properties. This can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of a Structurally Related Compound

Note: The following data is for a related compound and should be considered indicative of potential activity for this compound, which requires experimental validation.

CompoundAssayIC₅₀Source
2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanoneDPPH radical scavengingData available in source[10]
Potential Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[11] Some phenolic compounds have been identified as PPAR agonists.[7] It is conceivable that this compound could act as a ligand for PPARs, thereby influencing metabolic pathways.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (Putative Agonist) PPAR PPAR Compound->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds TargetGenes Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->TargetGenes Induces

Caption: Putative mechanism of PPAR activation by this compound.

Experimental Protocols for Biological Assays

The following are detailed protocols for assays that can be used to evaluate the potential biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[12]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[12]

  • Incubate at room temperature for 10 minutes in the dark.[12]

  • Measure the absorbance at 540 nm using a microplate reader.[12]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage inhibition of NO production for each concentration of the test compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[2][14][15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[2]

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add a defined volume of each sample dilution to separate wells.

  • Add an equal volume of the DPPH working solution to each well.[2] Include a blank (methanol only) and a control (methanol with DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.[2][14]

  • Measure the absorbance of each well at 517 nm.[2][14]

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value.

NF-κB Activation: SEAP Reporter Gene Assay

Principle: This cell-based assay utilizes a reporter cell line (e.g., THP1-Blue™ NF-κB cells) that is stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the NF-κB pathway leads to the expression and secretion of SEAP into the culture medium, which can be quantified using a colorimetric substrate.[1]

Materials:

  • THP1-Blue™ NF-κB reporter cells (or similar)

  • Appropriate cell culture medium

  • LPS (as a stimulant)

  • This compound

  • QUANTI-Blue™ Solution (or other SEAP detection reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Plate the reporter cells in a 96-well plate according to the manufacturer's protocol.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with an NF-κB activator, such as LPS.

  • Incubate the cells for a period sufficient to allow for SEAP expression and secretion (e.g., 18-24 hours).

  • Collect a small aliquot of the cell culture supernatant.

  • Add the supernatant to a new 96-well plate containing the SEAP detection reagent (e.g., QUANTI-Blue™).[1]

  • Incubate at 37°C until a color change is visible.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for QUANTI-Blue™).

  • Determine the effect of the compound on NF-κB activation by comparing the absorbance values of treated versus untreated stimulated cells.

PPAR Activation: Luciferase Reporter Gene Assay

Principle: This assay uses a host cell line co-transfected with a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE). If a test compound is a PPAR agonist, it will bind to and activate PPAR, leading to the transcription of the luciferase gene. The resulting luciferase activity is measured by adding a substrate and quantifying the emitted light.[3][16]

Materials:

  • Host cell line (e.g., HepG2, HEK293)

  • PPARα, PPARγ, or PPARδ expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Known PPAR agonist (e.g., GW7647 for PPARα, rosiglitazone for PPARγ) as a positive control

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Co-transfect the host cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treat the cells with various concentrations of this compound and the positive control.

  • Incubate for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.[16]

  • Determine the fold-activation of PPAR by the test compound relative to the vehicle control.

Conclusion

This compound is a compound of interest for further investigation due to its structural features, which suggest potential anti-inflammatory and antioxidant activities. This technical guide provides a foundation for its synthesis, characterization, and biological evaluation. While direct evidence for its biological efficacy and mechanism of action is currently lacking, the provided protocols and information on related compounds offer a clear path for future research to elucidate its therapeutic potential. Further studies are warranted to obtain quantitative data on its biological activities and to confirm its interaction with signaling pathways such as NF-κB and PPAR.

References

Ethyl 3-(4-hydroxyphenyl)propanoate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of phloretic acid, is a phenolic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a hydroxylated aromatic ring and an ethyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. It is intended to serve as a foundational resource for professionals engaged in research and development, offering detailed data, experimental insights, and a logical workflow for its potential applications.

Chemical and Physical Properties

This compound is an organic ester with established physical and chemical characteristics. The quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Weight 194.23 g/mol [1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
CAS Number 23795-02-0[1][2]
Appearance Liquid[2]
Common Synonyms Ethyl 3-(4-hydroxyphenyl)propionate; Ethyl 4-hydroxyhydrocinnamate[1][2]
SMILES O=C(OCC)CCC1=CC=C(O)C=C1[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid).

General Synthesis: Fischer Esterification

A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed as a byproduct.

Reaction Scheme: 3-(4-hydroxyphenyl)propanoic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-hydroxyphenyl)propanoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Applications in Drug Development

This compound serves as a crucial building block in organic synthesis for creating more complex molecules with potential therapeutic value.[3] Its inherent chemical structure suggests potential antioxidant and anti-inflammatory properties, which are areas of active investigation.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant capabilities. They can scavenge free radicals, which are implicated in numerous disease pathologies. While direct studies on this compound are limited, related compounds with similar structural motifs have demonstrated significant biological activity. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antioxidant and anticancer properties.[4] The anti-inflammatory potential is also suggested by studies on analogous structures, which have been shown to inhibit inflammatory mediators.[5]

Intermediate in Pharmaceutical Synthesis

The presence of both an ester and a phenolic hydroxyl group provides two reactive sites for further chemical modification, making it a valuable intermediate.[3] It is utilized in the synthesis of various pharmaceutical candidates, including those targeting inflammation and oxidative stress-related diseases.[3] For example, related structures like ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate are key intermediates for peroxisome proliferator-activated receptor (PPAR) agonists used in treating Type 2 diabetes.[6]

Visualized Workflow and Pathways

To effectively harness the potential of this compound in a research and drug development context, a structured workflow is essential. The following diagram illustrates a typical research pipeline from initial synthesis to biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Lead Optimization & Further Studies A Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate B Purification (e.g., Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Antioxidant Assays (DPPH, FRAP) C->D Test Compound E Anti-inflammatory Assays (NO Inhibition in Macrophages) C->E F Cytotoxicity Assays (MTT on Cancer Cell Lines) C->F G Structure-Activity Relationship (SAR) Studies D->G Data Analysis E->G Data Analysis F->G Data Analysis H In Vivo Model Testing G->H Optimized Compound I Pharmacokinetic Studies (ADME) H->I

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a compound with considerable potential, primarily as a versatile synthetic intermediate in the development of new therapeutic agents. Its structural features suggest inherent antioxidant and anti-inflammatory properties that warrant further investigation. This guide has provided a summary of its key characteristics and a framework for its systematic study. Future research should focus on the direct evaluation of its biological activities and the synthesis of novel derivatives to explore its full therapeutic potential.

References

A Comprehensive Technical Guide to the Biological Activity of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-hydroxyphenyl)propanoate, a phenolic ester compound, is a molecule of growing interest within the scientific community due to its structural similarity to other known bioactive phenolic compounds. While direct extensive research on this specific ester is emerging, this technical guide consolidates the current understanding of its biological activities by examining available data and drawing inferences from closely related structural analogs. This document provides an in-depth overview of its potential antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound belongs to the class of phenolic compounds, which are widely recognized for their diverse biological activities. The core structure, featuring a hydroxyl group attached to a phenyl ring, is a key determinant of its potential therapeutic effects. Phenolic compounds are known to act as potent antioxidants and can modulate various cellular signaling pathways involved in inflammation and microbial pathogenesis. This guide aims to provide a detailed technical resource on the biological activities of this compound, summarizing quantitative data, outlining experimental methodologies, and illustrating key molecular pathways.

Predicted Biological Activities

Direct experimental data on the biological activities of this compound is limited. However, based on the well-documented activities of structurally similar compounds, including other 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-(4-hydroxyphenyl)propionic acid, we can infer its likely biological profile.

Antioxidant Activity

The phenolic hydroxyl group in this compound is characteristic of many antioxidant compounds. This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1][2][3] The antioxidant mechanism of phenolic compounds typically involves either hydrogen atom transfer (HAT) or single-electron transfer (SET).[1][2]

Anti-inflammatory Activity

Structurally related compounds have demonstrated the ability to suppress inflammatory responses. For instance, 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation and restrict cellular oxidative stress and inflammation through the nuclear factor kappa-B (NF-κB) pathways.[4][5] It is plausible that this compound shares similar anti-inflammatory properties, potentially by modulating key inflammatory signaling cascades like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[6][7][8][9][10][11][12][13]

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[14][15][16] These findings suggest that this compound may also possess antimicrobial properties worth investigating.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data for compounds structurally related to this compound. This data serves as a valuable reference for predicting the potential potency of the target compound.

Compound/ExtractAssayTarget/OrganismResult (IC50/MIC)Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)1 to 8 µg/mL[15]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAntimicrobialVancomycin-resistant Enterococcus faecalis0.5–2 µg/mL[15]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAntimicrobialGram-negative pathogens8–64 µg/mL[15]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAntifungalDrug-resistant Candida species8–64 µg/mL[15]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateAnti-inflammatoryIL-6 inhibition in LPS-stimulated PBMCs0.85 µM[17]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateAnti-inflammatoryIL-1beta inhibition in LPS-stimulated PBMCs0.87 µM[17]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateAnti-inflammatoryIL-8 inhibition in LPS-stimulated PBMCs1.58 µM[17]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateAnti-inflammatoryTNF-alpha inhibition in LPS-stimulated PBMCs1.22 µM[17]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound.

Antioxidant Activity Assays

A general workflow for assessing in vitro antioxidant activity is depicted below.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep Dissolve this compound in appropriate solvent (e.g., Methanol) series Prepare serial dilutions of the sample prep->series dpph DPPH Assay series->dpph abts ABTS Assay series->abts frap FRAP Assay series->frap measure Measure absorbance using a spectrophotometer dpph->measure abts->measure frap->measure calc Calculate percentage inhibition measure->calc ic50 Determine IC50 value calc->ic50

Workflow for In Vitro Antioxidant Activity Assessment.

  • Reagent Preparation : Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture : In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the DPPH solution. A control containing only the solvent and DPPH solution should be included.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • IC50 Determination : The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

  • Incubation : Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement : Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination : Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture : Add a small volume of the test compound solution to the FRAP reagent.

  • Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation : The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like Trolox or ascorbic acid and is often expressed as Trolox equivalents.

Anti-inflammatory Activity Assays
  • Enzyme and Substrate Preparation : Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.

  • Reaction Mixture : In a suitable buffer, pre-incubate the COX enzyme with the test compound at various concentrations.

  • Initiation of Reaction : Initiate the reaction by adding the arachidonic acid substrate.

  • Detection : The product of the reaction (e.g., Prostaglandin E2) can be quantified using an Enzyme Immunoassay (EIA) or by monitoring oxygen consumption with an oxygen electrode.

  • Calculation and IC50 Determination : Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

  • Enzyme and Substrate Preparation : Use a commercially available 5-LOX inhibitor screening kit. Prepare the linoleic acid or arachidonic acid substrate solution.

  • Reaction Mixture : Pre-incubate the 5-LOX enzyme with the test compound at various concentrations.

  • Initiation of Reaction : Start the reaction by adding the substrate.

  • Detection : The formation of hydroperoxides can be measured spectrophotometrically.

  • Calculation and IC50 Determination : Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Antimicrobial Activity Assay
  • Preparation of Test Compound : Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Preparation of Microtiter Plates : Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions : Perform a two-fold serial dilution of the test compound stock solution across the wells of the microtiter plate.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination : The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6][9][13][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Phenolic compounds may inhibit this pathway by preventing IκB degradation.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, IL-1β IKK IKK Activation stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_active NF-κB Translocation NFkB_release->NFkB_active NFkB_inactive NF-κB/IκB Complex (Inactive) gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_active->gene_expression EthylPropanoate This compound EthylPropanoate->IkB Inhibition

Potential Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation.[7][8][10][11][12] It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main subfamilies of MAPKs are ERK, JNK, and p38. Activation of these kinases leads to the expression of inflammatory mediators. Phenolic compounds can interfere with the phosphorylation and activation of MAPKs.

G cluster_stimuli Cellular Stress / Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, Cytokines MAPKKK MAPKKK Activation stimuli->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factor Activation (e.g., AP-1) MAPK->TranscriptionFactors gene_expression Pro-inflammatory Gene Expression TranscriptionFactors->gene_expression EthylPropanoate This compound EthylPropanoate->MAPKK Inhibition

Potential Inhibition of the MAPK Signaling Pathway.

Conclusion

While direct and comprehensive data on the biological activities of this compound are still being established, the available evidence from structurally related compounds strongly suggests its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This technical guide provides a foundational resource for researchers and drug development professionals by summarizing the predicted activities, presenting quantitative data from analogous compounds, offering detailed experimental protocols, and illustrating the key signaling pathways that may be involved. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.

References

Unveiling the Antioxidant Potential of Ethyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Antioxidant Properties, Experimental Evaluation, and Mechanistic Pathways of a Promising Phenolic Compound

Abstract

Ethyl 3-(4-hydroxyphenyl)propanoate, a derivative of the naturally occurring phloretic acid, is a phenolic compound of significant interest for its potential antioxidant properties. Its structural similarity to other well-documented antioxidants suggests a capacity to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound and its analogs. It is designed for researchers, scientists, and professionals in drug development, offering a consolidated resource on quantitative antioxidant data, detailed experimental protocols for its evaluation, and an exploration of the potential underlying signaling pathways. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide a robust framework for its potential efficacy and to guide future research.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and diabetes. Phenolic compounds, characterized by the presence of one or more hydroxyl groups attached to an aromatic ring, are a major class of antioxidants. Their ability to donate a hydrogen atom or an electron to neutralize free radicals makes them potent scavengers of ROS.

This compound, also known as ethyl phloretate, possesses a key phenolic hydroxyl group, which is the primary determinant of its predicted antioxidant activity. This guide will delve into the available scientific information to build a comprehensive profile of its antioxidant potential.

Quantitative Antioxidant Activity

Direct quantitative data on the antioxidant activity of this compound is not extensively available in peer-reviewed literature. However, by examining the antioxidant capacity of structurally similar compounds, we can infer its potential efficacy. The following tables summarize the antioxidant activity of analogous phenolic compounds, providing a benchmark for the expected performance of this compound in various in vitro antioxidant assays.

Table 1: In Vitro Radical Scavenging Activity of Phenolic Compounds

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Ethyl 3-(3,4-dihydroxyphenyl)propanoateDPPH1.09Ascorbic AcidVaries
This compoundDPPHData Not Available
HydroxytyrosolDPPH~11.4
Caffeic AcidDPPH~9.5
This compoundABTSData Not Available
Ethyl 3-(3,4-dihydroxyphenyl)propanoateABTSData Not AvailableTroloxVaries
HydroxytyrosolABTSData Not Available

Note: The absence of data for this compound highlights a key area for future research. The data for analogous compounds suggest that the presence of the phenolic hydroxyl group is crucial for antioxidant activity. The dihydroxyphenyl structure in ethyl 3-(3,4-dihydroxyphenyl)propanoate likely contributes to its higher potency compared to single hydroxyl group compounds.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Phenolic Compounds

CompoundFRAP Value (mmol Fe(II)/g)
This compoundData Not Available
Caffeic AcidHigh
Gallic AcidVery High
QuercetinVery High

Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron. Phenolic compounds are generally effective in this assay due to their electron-donating capacity.

Experimental Protocols for Antioxidant Assessment

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and relatively simple method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a series of concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound solutions: Prepare a series of concentrations of this compound in a suitable solvent.

  • Reaction: Add a specific volume of the ABTS•+ working solution to the test compound solutions.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce the ferric complex to the ferrous form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Add the freshly prepared FRAP reagent to the test compound solution.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as mmol Fe(II) equivalents per gram of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The presence of an antioxidant will reduce the level of ROS, thereby decreasing the fluorescence intensity.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Probe Loading: Add DCFH-DA to the cells and incubate.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.

Potential Mechanistic Pathways of Antioxidant Action

The antioxidant effects of phenolic compounds like this compound are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. Two key pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters in Cytoplasm Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Proteasome Proteasome Ub->Proteasome Degradation AntioxidantEnzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription EHP Ethyl 3-(4-hydroxyphenyl) propanoate EHP->Keap1 Potential Interaction

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes. It is plausible that this compound could interact with Keap1, thereby activating this protective pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, which is closely linked to oxidative stress.

NFkB_Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome_NFkB Proteasome IkB->Proteasome_NFkB Ubiquitination & Degradation Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->InflammatoryGenes Induces Transcription EHP_NFkB Ethyl 3-(4-hydroxyphenyl) propanoate EHP_NFkB->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, including ROS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit NF-κB activation, and it is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of the antioxidant properties of this compound.

Experimental_Workflow Start Start: Characterization of This compound InVitro In Vitro Antioxidant Assays Start->InVitro DPPH_ABTS DPPH & ABTS (Radical Scavenging) InVitro->DPPH_ABTS FRAP_CUPRAC FRAP & CUPRAC (Reducing Power) InVitro->FRAP_CUPRAC Cellular Cell-Based Assays DPPH_ABTS->Cellular FRAP_CUPRAC->Cellular CAA Cellular Antioxidant Activity (CAA) Cellular->CAA ROS_Measurement Intracellular ROS Measurement Cellular->ROS_Measurement Mechanism Mechanistic Studies CAA->Mechanism ROS_Measurement->Mechanism Nrf2_Assay Nrf2 Activation Assay Mechanism->Nrf2_Assay NFkB_Assay NF-κB Inhibition Assay Mechanism->NFkB_Assay Conclusion Conclusion: Comprehensive Antioxidant Profile Nrf2_Assay->Conclusion NFkB_Assay->Conclusion

Caption: A workflow for assessing antioxidant properties.

Conclusion and Future Directions

This compound is a promising candidate for further investigation as an antioxidant agent. Its chemical structure strongly suggests the potential for free radical scavenging and modulation of cellular antioxidant defenses. This technical guide has provided a framework for understanding and evaluating these properties, including detailed experimental protocols and an overview of relevant signaling pathways.

The significant gap in direct quantitative data for this compound underscores the need for further research. Future studies should focus on:

  • Quantitative analysis of its antioxidant activity using a battery of in vitro assays (DPPH, ABTS, FRAP, ORAC).

  • Cell-based assays to confirm its antioxidant efficacy in a biological context and to assess its cytotoxicity.

  • Mechanistic studies to elucidate its effects on the Nrf2 and NF-κB signaling pathways.

  • In vivo studies in relevant animal models of diseases associated with oxidative stress to evaluate its therapeutic potential.

By systematically addressing these research areas, a comprehensive understanding of the antioxidant properties of this compound can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related disorders.

Unveiling the Anti-inflammatory Potential of Ethyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxyphenyl)propanoate, a derivative of the naturally occurring phenolic compound 3-(4-hydroxyphenyl)propionic acid, is emerging as a molecule of interest in the exploration of novel anti-inflammatory agents. While direct and extensive research on this specific ester is limited, a comprehensive analysis of its structural analogs and parent compounds provides a strong foundation for predicting its biological activities and mechanisms of action. This technical guide synthesizes the available data on closely related compounds to offer a detailed overview of the potential anti-inflammatory effects of this compound, its likely molecular targets, and the experimental protocols necessary for its evaluation.

The anti-inflammatory properties of phenolic compounds are well-documented and are often attributed to their antioxidant capacity and their ability to modulate key signaling pathways involved in the inflammatory response. For this compound, the presence of the 4-hydroxyphenyl moiety is a critical structural feature that likely governs its bioactivity. This guide will delve into the anticipated mechanisms, supported by data from analogous compounds, to provide a predictive framework for researchers.

Predicted Anti-inflammatory Mechanisms of Action

Based on studies of structurally similar compounds, such as 3-(4-hydroxyphenyl)propionic acid and ethyl caffeate, this compound is likely to exert its anti-inflammatory effects through the modulation of two primary signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound is anticipated to reduce the production of key inflammatory molecules, including:

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

  • Prostaglandin E2 (PGE2): A lipid mediator that plays a pivotal role in inflammation and pain.

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are critical signaling proteins that drive the inflammatory cascade.

The suppression of these mediators is likely achieved by inhibiting the expression of their respective synthesizing enzymes, inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Data Presentation: Quantitative Anti-inflammatory Activity of Structurally Related Compounds

The following tables summarize the quantitative data from studies on compounds structurally analogous to this compound. This data provides a benchmark for predicting the potential efficacy of the target compound.

Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS/COX-2 Expression by Ethyl Caffeate in LPS-Stimulated RAW 264.7 Macrophages

ParameterCompoundConcentration% Inhibition / EffectReference
NO ProductionEthyl Caffeate5.5 µg/mL (IC50)50%[1][2][3]
iNOS Protein ExpressionEthyl Caffeate10 µg/mLSignificant reduction[1][2][3]
COX-2 Protein ExpressionEthyl Caffeate10 µg/mLSignificant reduction[1][2][3]
PGE2 ProductionEthyl Caffeate10 µg/mLSignificant reduction[1][2][3]

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by 3-(4-hydroxyphenyl)propionic Acid (HPPA) in ox-LDL-Stimulated RAW 264.7 Macrophages

CytokineCompoundConcentration% ReductionReference
IL-6HPPA12.5 µg/mLTotal inhibition of induced secretion[4]
IL-1βHPPA12.5 µg/mLTotal inhibition of induced secretion[4]

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. It is anticipated that this compound will inhibit this pathway. Studies on ethyl caffeate suggest that this inhibition may occur by impairing the binding of NF-κB to its DNA-binding sites, a mechanism that effectively halts the transcription of target genes like iNOS and COX-2.[1][2][3]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releases NFκB_active Active NF-κB NFκB->NFκB_active translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_active->Pro_inflammatory_Genes activates transcription Nucleus Nucleus EHP This compound EHP->NFκB_active Inhibits DNA binding

Predicted inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway, comprising kinases like ERK, JNK, and p38, is another critical regulator of inflammation. While some phenolic compounds modulate this pathway, studies on ethyl caffeate suggest it may not significantly affect the phosphorylation of MAPKs.[1][2][3] However, given the structural differences, it remains a plausible target for this compound and warrants investigation.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes activates transcription

General overview of the MAPK signaling pathway.

Experimental Protocols

To empirically determine the anti-inflammatory effects of this compound, a series of in vitro assays using a relevant cell line, such as the murine macrophage cell line RAW 264.7, are recommended.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for mediator production, shorter times for signaling studies).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Procedure:

    • Collect culture supernatants.

    • Perform ELISA using commercially available kits for murine TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on standard curves.

Western Blot Analysis for Protein Expression
  • Principle: To detect and quantify the expression levels of key proteins (iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), phospho-IκBα, phospho-ERK, phospho-JNK, and phospho-p38.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_assays Downstream Analysis Start RAW 264.7 Cell Culture Treatment Pre-treatment with this compound followed by LPS stimulation Start->Treatment Harvest Harvest Supernatant and Cell Lysate Treatment->Harvest Griess Griess Assay for NO Harvest->Griess Supernatant ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Harvest->ELISA Supernatant WesternBlot Western Blot for Protein Expression (iNOS, COX-2, p-NF-κB, p-MAPKs) Harvest->WesternBlot Cell Lysate

Workflow for in vitro anti-inflammatory evaluation.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the data from its close structural analogs strongly suggest its potential as a modulator of inflammatory responses. The predicted mechanisms of action, primarily centered on the inhibition of the NF-κB pathway and the subsequent reduction in pro-inflammatory mediator production, provide a solid rationale for further investigation.

Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to systematically evaluate the anti-inflammatory properties of this compound. Future studies should focus on generating robust quantitative data, including IC50 values for the inhibition of key inflammatory markers, and definitively elucidating the specific molecular targets within the NF-κB and MAPK signaling cascades. Such research will be instrumental in validating the therapeutic potential of this compound and paving the way for its development as a novel anti-inflammatory agent.

References

Ethyl 3-(4-hydroxyphenyl)propanoate and its Potential Role in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-hydroxyphenyl)propanoate, an ester derivative of 3-(4-hydroxyphenyl)propanoic acid (HPPA), is a phenolic compound with potential therapeutic applications stemming from its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of chronic diseases, including cardiovascular and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in oxidative stress, drawing primarily on data from its parent compound, HPPA, due to the limited direct research on the ethyl ester. This document summarizes quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development.

Introduction

Phenolic compounds are a broad class of molecules known for their antioxidant capabilities, largely attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in the oxidative stress response. This compound belongs to this class and is structurally related to other well-researched antioxidant compounds. The esterification of the carboxylic acid group of HPPA to form this compound may alter its pharmacokinetic properties, such as cell permeability, potentially influencing its biological activity. This guide will explore the existing evidence for the antioxidant effects of the core molecule and its derivatives.

Quantitative Data on Antioxidant and Anti-inflammatory Effects

Direct quantitative data on the antioxidant activity of this compound is scarce in the current literature. However, studies on its parent compound, 3-(4-hydroxyphenyl)propanoic acid (HPPA), and other related derivatives provide valuable insights into its potential efficacy.

Table 1: Effects of 3-(4-hydroxyphenyl)propanoic acid (HPPA) on Macrophage Function and Oxidative Stress Markers

ParameterCell LineTreatmentConcentrationObserved EffectReference
Interleukin-1β (IL-1β) SecretionRAW264.7 MacrophagesHPPA + ox-LDL12.5 µg/mLTotal inhibition of ox-LDL-induced increase[1][2]
Interleukin-6 (IL-6) SecretionRAW264.7 MacrophagesHPPA + ox-LDL12.5 µg/mLTotal inhibition of ox-LDL-induced increase[1][2]
ABCA1 mRNA ExpressionRAW264.7 MacrophagesHPPA12.5 µg/mLUpregulation[1]
SR-B1 mRNA ExpressionRAW264.7 MacrophagesHPPA12.5 µg/mLUpregulation[1]

Table 2: DPPH Radical Scavenging Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Compound DerivativeStructureDPPH Inhibition (%)Reference
2,5-dimethyl-1H-pyrrol-1-ylHydrazone derivative61.2[3]
3,4,5-trimethoxybenzylideneHydrazone derivative60.6[3]
Dimethyl 3,3'-4-hydroxyphenylDimethyl ester57.9[3]
4-chlorobenzylideneHydrazone derivative57.4[3]
N'-thiophen-3-ylmethyleneHydrazone derivative53.6[3]
Butylated hydroxytoluene (BHT)-22.0[3]
Note: This data is for derivatives of a related compound and is provided for contextual understanding of structure-activity relationships.

Key Signaling Pathways

The antioxidant and anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key signaling pathways. For HPPA, the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway has been suggested.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress (e.g., ox-LDL) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates HPPA 3-(4-hydroxyphenyl)propanoic acid (HPPA) HPPA->IKK inhibits DNA DNA (κB sites) NFkB_active->DNA Genes Pro-inflammatory Genes (IL-1β, IL-6) DNA->Genes induces transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by HPPA.

Experimental Protocols

Detailed experimental protocols for evaluating the antioxidant and cytoprotective effects of compounds like this compound are crucial for reproducible research. Below are methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagent Preparation:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

    • Positive control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or positive control to each well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare DPPH Solution (0.1 mM in Methanol) E Add DPPH Solution A->E B Prepare Serial Dilutions of This compound D Add Compound/Control to 96-well Plate B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D D->E F Incubate in Dark (30 min, RT) E->F G Measure Absorbance (517 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to mitigate intracellular ROS.

  • Principle: A cell-permeable dye (DCFH-DA) is taken up by cells and is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent DCF. The antioxidant capacity of the test compound is measured by its ability to inhibit the fluorescence.

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, RAW264.7) in a 96-well black, clear-bottom microplate and grow to confluence.

  • Reagent Preparation:

    • DCFH-DA solution: Prepare a working solution of 2',7'-dichlorofluorescin diacetate.

    • Radical initiator: Prepare a solution of a peroxyl radical generator like AAPH.

    • Test compound: Prepare dilutions of this compound.

  • Assay Procedure:

    • Wash the confluent cells with a suitable buffer.

    • Incubate the cells with the DCFH-DA solution.

    • Wash the cells to remove excess dye.

    • Add the test compound at various concentrations and incubate.

    • Add the radical initiator to induce oxidative stress.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Conclusion and Future Directions

The available evidence, primarily from studies on its parent compound 3-(4-hydroxyphenyl)propanoic acid, suggests that this compound holds promise as a modulator of oxidative stress. The data points towards potential anti-inflammatory effects through the inhibition of the NF-κB pathway. However, there is a clear and urgent need for direct experimental investigation into the antioxidant and cytoprotective properties of this compound itself.

Future research should focus on:

  • Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, ORAC).

  • Conducting cellular antioxidant assays to confirm its ability to mitigate intracellular ROS.

  • Investigating its effects on key signaling pathways involved in the oxidative stress response, such as the Nrf2-ARE and MAPK pathways, using techniques like Western blotting and qPCR.

  • Performing pharmacokinetic studies to compare its bioavailability and cellular uptake with that of HPPA.

A thorough characterization of this compound will be essential to validate its potential as a therapeutic agent for diseases rooted in oxidative stress.

References

In Vitro Profile of Ethyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Ethyl 3-(4-hydroxyphenyl)propanoate is limited in publicly available scientific literature. This guide synthesizes in vitro data from structurally similar compounds to provide an inferred profile for researchers, scientists, and drug development professionals. The discussed activities and pathways are based on these analogs and should be experimentally verified for this compound.

Introduction

This compound is an ester compound with a chemical structure that suggests potential biological activity, particularly in the realms of antioxidant and anti-inflammatory effects.[1] Its core structure, 3-(4-hydroxyphenyl)propionic acid (HPPA), is a known microbial metabolite of procyanidin A2 and has been studied for its effects on macrophage foam cell formation.[2][3] Due to the scarcity of direct in vitro studies on the ethyl ester, this document draws upon research conducted on its parent acid and other closely related analogs, such as ethyl caffeate, which shares a similar phenolic ester structure.[4][5] These related compounds have demonstrated notable antioxidant, anti-inflammatory, and, in some cases, cytotoxic properties.[4][6] This guide will provide an in-depth overview of the potential in vitro activities of this compound by examining the experimental data, protocols, and signaling pathways associated with its structural analogs.

Potential Biological Activities and Quantitative Data

The biological activities of phenolic compounds are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[4] Based on data from analogous compounds, this compound is likely to possess antioxidant and anti-inflammatory properties.

Anti-inflammatory Activity

Studies on ethyl caffeate, a structurally similar compound, suggest potent anti-inflammatory properties. Ethyl caffeate has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] The half-maximal inhibitory concentration (IC50) for this effect was reported to be 12.0 µM.[4] Furthermore, ethyl caffeate has been observed to down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines.[4][6] The anti-inflammatory effects of related compounds are often mediated through the suppression of the NF-κB signaling pathway.[5][6][7]

Antioxidant Activity
Cytotoxic Activity

The potential cytotoxicity of this compound is less clear. Data from related compounds shows variable effects. For instance, while some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown the ability to reduce the viability of cancer cell lines like A549, others have demonstrated no noticeable in vitro anticancer activity.[8][9] In contrast, ethyl caffeate was found to have minimal cytotoxic effects on RAW 264.7 macrophage cells at lower concentrations.[4]

Summary of Quantitative Data from Analogous Compounds

The following table summarizes the quantitative data from in vitro studies of compounds structurally related to this compound.

CompoundAssayCell LineEndpointResult
Ethyl CaffeateNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC5012.0 µM[4]
Methyl CaffeateNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC5021.0 µM[4]
Methyl CaffeateCytotoxicityHuman Cancer Cell Lines (various)IC5028.83 - 50.19 µg/mL[4]
Ethyl CaffeateNO Production InhibitionRAW 264.7 MacrophagesIC505.5 µg/mL[6]

Experimental Protocols

This section details the methodologies for key in vitro assays relevant to assessing the biological activities discussed.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.[10]

  • Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

  • Protocol:

    • A solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared.[11]

    • Various concentrations of the test compound are added to the DPPH solution.[11]

    • The mixture is shaken and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[11]

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.[10][11]

    • A control containing the solvent instead of the test compound is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

G DPPH Radical Scavenging Assay Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix DPPH Solution and Test Compound prep->mix sample_prep Prepare Test Compound (Various Concentrations) sample_prep->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Workflow

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[12]

  • Principle: In LPS-stimulated macrophages, the expression of inducible nitric oxide synthase (iNOS) is upregulated, leading to the production of NO. NO is a pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]

  • Protocol:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[12]

    • The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).[14]

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[12][14] A control group without LPS stimulation is also included.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.[12]

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[12]

    • The mixture is incubated at room temperature for about 10-15 minutes to allow for a colorimetric reaction to occur.[12]

    • The absorbance is measured at a wavelength of around 540 nm.[12][14]

    • The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

G Nitric Oxide (NO) Inhibition Assay Workflow seed_cells Seed RAW 264.7 Cells in 96-well Plate pre_treat Pre-treat with Test Compound seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure Absorbance (~540 nm) griess->measure calculate Calculate NO Inhibition measure->calculate

NO Inhibition Assay Workflow

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan precipitate.[15] The amount of formazan produced is proportional to the number of viable cells.[17]

  • Protocol:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[17][18]

    • After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[17]

    • The plate is incubated for a few hours (e.g., 1.5-4 hours) at 37°C to allow for the formation of formazan crystals.[17][18]

    • The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[18]

    • The plate is gently shaken to ensure complete dissolution of the formazan.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[16]

    • Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Potential Signaling Pathways

The anti-inflammatory effects of phenolic compounds similar to this compound are often linked to the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[1][19] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[20] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB.[20][21] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome.[20] The degradation of IκB frees NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[20][21] Compounds like ethyl caffeate have been shown to suppress NF-κB activation, thereby inhibiting the expression of its downstream inflammatory mediators.[5][6][7]

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes transcription

NF-κB Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are also critical regulators of cellular responses to external stimuli, including inflammatory signals.[22] Activation of these pathways can lead to the expression of inflammatory mediators. Some phenolic compounds exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPK pathway components.[22][23] For instance, some chalcone derivatives have been shown to inhibit the phosphorylation of AKT, Raf, p38, and JNK.[22] While direct evidence for this compound is lacking, its structural similarity to other MAPK-inhibiting compounds suggests this as a potential mechanism of action.

G Simplified MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates InflammatoryResponse Inflammatory Response (Cytokine Production) TranscriptionFactors->InflammatoryResponse induces

References

An In-depth Technical Guide to Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(4-hydroxyphenyl)propanoate, also known as Ethyl p-hydroxyhydrocinnamate, is an ester compound with significant potential in biochemical and pharmaceutical research. Its structure, featuring both a phenolic hydroxyl group and an ethyl ester, makes it a versatile building block in organic synthesis and a candidate for various therapeutic applications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is characterized by the following properties, essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3][4]
CAS Number 23795-02-0[3][4]
Appearance Transparent Liquid or Solid[4]
Purity ≥97%
Storage Temperature Room Temperature or -20°C for long-term[4]
IUPAC Name This compound
InChI Key UFMFPPAZUJDUMY-UHFFFAOYSA-N

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.

Synthesis_Workflow Reactant1 3-(4-hydroxyphenyl)propanoic Acid Reaction Esterification (Reflux) Reactant1->Reaction Reactant2 Ethanol Reactant2->Reaction Catalyst Sulfuric Acid (H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct Tyrosinase_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->LDOPA Inhibitor Ethyl 3-(4-hydroxyphenyl) propanoate Derivatives Inhibitor->Tyrosinase Inhibition Drug_Development_Logic Core This compound Properties Versatile Scaffold (Phenol & Ester Groups) Core->Properties Modification Chemical Modification Core->Modification Activities Biological Activities Modification->Activities Antioxidant Antioxidant Activities->Antioxidant AntiInflammatory Anti-inflammatory Activities->AntiInflammatory TyrosinaseInhibitor Tyrosinase Inhibitor Activities->TyrosinaseInhibitor Antimicrobial Antimicrobial Activities->Antimicrobial Anticancer Anticancer Activities->Anticancer Application Drug Development (e.g., PPAR agonists) Activities->Application

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two common synthetic routes to obtain Ethyl 3-(4-hydroxyphenyl)propanoate, a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Method 1: Fischer Esterification of 3-(4-hydroxyphenyl)propanoic acid

This classical method involves the acid-catalyzed esterification of 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid) with ethanol. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-hydroxyphenyl)propanoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[1][2][3] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[1]

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Quantitative Data
ParameterValue
Starting Material 3-(4-hydroxyphenyl)propanoic acid
Reagents Ethanol, Sulfuric Acid
Typical Yield 85-95%
Purity (after purification) >98%
Appearance Colorless to pale yellow oil
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [4]
Characterization Data (Expected)
TechniqueData
¹H NMR δ (ppm): 6.95-7.15 (m, 2H, Ar-H), 6.65-6.80 (m, 2H, Ar-H), 4.10 (q, 2H, -OCH₂CH₃), 2.85 (t, 2H, Ar-CH₂-), 2.55 (t, 2H, -CH₂CO-), 1.20 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): 173.5, 154.0, 132.5, 129.5, 115.5, 60.5, 36.0, 30.0, 14.0.
MS (ESI) m/z: 195.0965 [M+H]⁺, 217.0784 [M+Na]⁺.

Workflow Diagram

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-(4-hydroxyphenyl)propanoic acid + Ethanol + H₂SO₄ reflux Reflux (4-8h) start->reflux evaporation Remove Ethanol reflux->evaporation extraction Dissolve in Ethyl Acetate evaporation->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry over MgSO₄ washing->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography end_product Pure this compound chromatography->end_product

Caption: Fischer Esterification Workflow.

Method 2: Catalytic Hydrogenation of Ethyl p-coumarate

This method involves the selective reduction of the carbon-carbon double bond of ethyl p-coumarate using a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. This route is advantageous when ethyl p-coumarate is readily available or easily synthesized from p-coumaric acid.[5]

Experimental Protocol

Materials:

  • Ethyl p-coumarate

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl acetate (as solvent)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation vessel (e.g., Parr hydrogenator or a round-bottom flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or a syringe filter)

  • Celite® or a similar filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve ethyl p-coumarate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (atmospheric pressure using a balloon is often sufficient) and stir the reaction mixture vigorously at room temperature.[6][7]

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within a few hours.

  • Work-up:

    • Carefully vent the hydrogen from the reaction vessel and purge with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Wash the filter cake with the solvent used in the reaction.

  • Concentration: Combine the filtrate and washings and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography.

Quantitative Data
ParameterValue
Starting Material Ethyl p-coumarate
Reagents H₂, Palladium on Carbon (Pd/C)
Typical Yield >95%
Purity (after filtration) >95%
Appearance Colorless oil
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [4]
Characterization Data (Expected)

The expected characterization data for the product obtained via this method are identical to those listed for the Fischer esterification method. The disappearance of the signals corresponding to the double bond protons in the ¹H NMR spectrum of the starting ethyl p-coumarate (typically around 6.3 and 7.6 ppm) is a key indicator of a successful reaction.

Workflow Diagram

Catalytic_Hydrogenation cluster_reaction Reaction cluster_workup Work-up start Ethyl p-coumarate + Pd/C + Solvent hydrogenation Stir under H₂ atmosphere (room temp, 1-4h) start->hydrogenation filtration Filter through Celite® hydrogenation->filtration concentration Concentrate filtration->concentration end_product Pure this compound concentration->end_product

Caption: Catalytic Hydrogenation Workflow.

References

Application Notes and Protocols for the Fischer Esterification of 3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid, is a naturally occurring phenolic compound found in various plants and is a metabolite of tyrosine in animals.[1][2] Its derivatives, particularly its esters, are valuable intermediates in the synthesis of pharmaceuticals, biodegradable polymers, and other fine chemicals.[1][3] The esterification of 3-(4-hydroxyphenyl)propanoic acid is a fundamental transformation to modify its physicochemical properties, such as solubility and reactivity. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct and cost-effective method for this conversion.[4][5][6]

This document provides detailed application notes and protocols for the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid to produce its corresponding methyl ester, methyl 3-(4-hydroxyphenyl)propanoate.

Reaction Principle

The Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][6] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5][7][8]

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed.[4][5][7]

Experimental Protocols

The following protocols outline the synthesis of mthis compound via Fischer esterification.

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is a standard procedure for acid-catalyzed esterification.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.[9]

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]

  • Purification: The crude mthis compound can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Alternative Synthesis using Methyl Iodide and Potassium Carbonate

While not a direct Fischer esterification, this method provides an alternative route to the methyl ester with high yield.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq), potassium carbonate (2.0 eq), and DMF. Stir the mixture at room temperature for 30 minutes.[11]

  • Addition of Methyl Iodide: Cool the mixture to 0°C and add methyl iodide (1.2 eq). Allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC.[11]

  • Workup and Extraction: Remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[11]

Data Presentation

ParameterProtocol 1 (Fischer Esterification)Protocol 2 (Methyl Iodide)Reference
Starting Material 3-(4-hydroxyphenyl)propanoic acid3-(4-hydroxyphenyl)propanoic acid[9][11]
Reagents Methanol, Sulfuric AcidPotassium Carbonate, Methyl Iodide, DMF[9][11]
Reaction Time 2 - 24 hours3.5 hours[9][11]
Temperature Reflux (~65°C)0°C to Room Temperature[9][11]
Yield Typically good to high95.9%[11]
Product Mthis compoundMthis compound[11]

Mandatory Visualization

Fischer_Esterification_Workflow A Reaction Setup (Carboxylic Acid, Alcohol, Acid Catalyst) B Reflux (Heating) A->B Heat C Workup (Quenching & Extraction) B->C Cool & Add Water/Solvent D Washing (NaHCO3, Brine) C->D Separate Layers E Drying & Concentration D->E Dry Organic Layer F Purification (Column Chromatography) E->F If necessary G Final Product (Ester) E->G Directly F->G

Caption: Experimental workflow for Fischer esterification.

Reaction_Scheme reactant1 3-(4-hydroxyphenyl)propanoic acid plus1 + reactant2 Methanol arrow H₂SO₄ (cat.) product1 Mthis compound plus2 + product2 Water

Caption: Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid.

References

Application Notes and Protocols for the Purification of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Ethyl 3-(4-hydroxyphenyl)propanoate, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The protocols outlined below describe standard laboratory techniques for achieving high purity of the target compound, suitable for research, development, and quality control purposes.

Introduction

This compound, also known as ethyl phloretate, is a phenolic ester that often requires purification to remove starting materials, byproducts, and other impurities generated during its synthesis. The presence of both a phenolic hydroxyl group and an ethyl ester functionality dictates the choice of appropriate purification strategies. This document details two primary methods for purification: flash column chromatography and recrystallization. The selection of the optimal method will depend on the nature and quantity of impurities, as well as the desired final purity and yield.

Analytical Methods for Purity Assessment

Prior to and following purification, it is crucial to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques.

  • HPLC: A reverse-phase HPLC method can be employed to determine the purity of the compound and to quantify impurities. A C18 column with a mobile phase gradient of water (containing 0.1% formic or acetic acid to improve peak shape) and acetonitrile is a suitable starting point.

  • ¹H NMR: Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known concentration.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative quantitative data for the purification of this compound using flash column chromatography and recrystallization. This data is illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodKey ParametersInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Analytical Method for Purity
Flash Column Chromatography Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate Gradient85 - 95%> 99%80 - 90%HPLC, ¹H NMR
Recrystallization Solvent System: Ethanol/Water90 - 98%> 99.5%70 - 85%HPLC, ¹H NMR, Melting Point

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using silica gel flash column chromatography. This method is highly effective for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass column with stopcock

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1 v/v) to determine the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring even packing and avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand (approximately 1-2 cm) to the top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution:

    • Carefully add the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate) to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to begin the elution process.

    • Collect fractions in appropriately sized test tubes or flasks.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute the target compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Spot each fraction on a TLC plate and develop it using the previously determined optimal solvent system.

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity using HPLC and/or ¹H NMR.

Flash_Column_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product TLC_Analysis TLC Analysis (Determine Eluent) Slurry_Prep Prepare Silica Slurry Column_Packing Pack Column Slurry_Prep->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Hexane/EtOAc Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotovap) Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Materials:

  • Crude or partially purified this compound (must be a solid at room temperature)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a small amount of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture gently. The compound should dissolve completely.

    • Add water dropwise to the hot solution until a slight turbidity persists.

    • Add a few drops of hot ethanol to redissolve the precipitate. This ethanol/water mixture is your recrystallization solvent.

  • Dissolution:

    • Place the bulk of the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to dissolve the solid completely with stirring.

    • Once dissolved, add hot water dropwise while stirring until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to clarify the solution.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period of time.

    • For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature below the compound's melting point.

  • Analysis:

    • Determine the yield and assess the purity of the recrystallized product by HPLC, ¹H NMR, and melting point analysis. A sharp melting point range close to the literature value is indicative of high purity.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final Final Product Solvent_Selection Select Solvent (Ethanol/Water) Dissolve_Crude Dissolve Crude in Hot Solvent Solvent_Selection->Dissolve_Crude Slow_Cooling Slow Cooling to Room Temperature Dissolve_Crude->Slow_Cooling Ice_Bath Cool in Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Collect Crystals by Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Drying Dry Crystals Wash_Crystals->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: Workflow for Recrystallization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Column Chromatography:
Compound streaks on TLC/columnPhenolic hydroxyl group interacting strongly with silicaAdd a small amount (0.1-1%) of acetic acid to the eluent to suppress ionization.
Poor separation of spotsInappropriate solvent systemRe-evaluate the eluent system using TLC with a wider range of polarities. Consider a different solvent system (e.g., dichloromethane/methanol).
Recrystallization:
Oiling out (product separates as a liquid)Melting point of the compound is lower than the boiling point of the solvent; solution is too concentrated.Add more of the better solvent (ethanol) to the hot mixture. Try a different solvent system with a lower boiling point.
No crystal formation upon coolingSolution is not saturated; nucleation is slow.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration and re-cool.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Avoid breathing silica gel dust.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Application Notes and Protocols for the Recrystallization of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxyphenyl)propanoate, also known as ethyl phloretate, is an ester of phloretic acid. The purification of this and similar phenolic compounds is crucial for their application in research and development, particularly in the pharmaceutical and fragrance industries. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This document provides a detailed protocol for the recrystallization of this compound, including a preliminary solvent screening method to identify the optimal solvent system.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for the successful design of a recrystallization protocol.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Light cream solid
Melting Point 40 - 42 °C
Boiling Point 308.2 °C at 760 mmHg
Water Solubility Insoluble

Experimental Protocols

Due to the limited availability of specific quantitative solubility data for this compound in various organic solvents, a preliminary solvent screening is a critical first step to determine the most effective recrystallization solvent.

Preliminary Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • Test tubes

  • Hot plate/water bath

  • A selection of candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, and a Hexane/Ethyl Acetate mixture (e.g., 3:1 v/v).

Procedure:

  • Place approximately 50 mg of crude this compound into separate test tubes.

  • Add 1 mL of a candidate solvent to each test tube at room temperature.

  • Observe and record the solubility of the compound in each solvent at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe and record the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, resulting in good crystal formation upon cooling.

Table 2: Anticipated Solvent Screening Results

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingSuitability
EthanolSparingly SolubleSolubleGoodPotentially Good
MethanolSparingly SolubleSolubleGoodPotentially Good
IsopropanolSparingly SolubleSolubleModeratePossible
Ethyl AcetateSolubleVery SolublePoorLikely Unsuitable
AcetoneSolubleVery SolublePoorLikely Unsuitable
TolueneInsolubleSparingly SolublePoorLikely Unsuitable
Hexane/Ethyl AcetateInsolubleSoluble with sufficient volumeGoodPotentially Good (Mixed Solvent)
WaterInsolubleInsolubleNoneUnsuitable
Recrystallization Protocol

This protocol is based on the selection of an appropriate single solvent (e.g., ethanol) from the preliminary screening.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a stir bar.

    • In a separate flask, heat the selected solvent to its boiling point.

    • Add the minimum amount of hot solvent to the flask containing the crude solid while stirring and heating to dissolve the compound completely. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed piece of filter paper.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for several minutes.

    • Transfer the crystals and filter paper to a watch glass and dry them in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the weight of the purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (40-42 °C) indicates high purity.

Visual Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization Process cluster_isolation Isolation & Analysis SolventScreening 1. Preliminary Solvent Screening SelectSolvent 2. Select Optimal Solvent SolventScreening->SelectSolvent Dissolution 3. Dissolve Crude Product in Hot Solvent SelectSolvent->Dissolution HotFiltration 4. Hot Filtration (if needed) Dissolution->HotFiltration Crystallization 5. Cool to Form Crystals HotFiltration->Crystallization VacuumFiltration 6. Collect Crystals (Vacuum Filtration) Crystallization->VacuumFiltration Drying 7. Dry Purified Crystals VacuumFiltration->Drying Analysis 8. Purity & Yield Analysis Drying->Analysis

Caption: Recrystallization workflow for this compound.

Data Presentation

The expected outcomes of the recrystallization process can be quantified and are summarized in Table 3. Actual values should be determined experimentally.

Table 3: Quantitative Data for Recrystallization

ParameterExpected/Target ValueNotes
Purity (by melting point) 40-42 °C (sharp range)A narrow melting point range indicates high purity.
Percent Recovery > 80%Highly dependent on the initial purity and the chosen solvent.
Appearance White to off-white crystalline solidA significant color change may indicate the removal of colored impurities.

Application Note: 1H NMR Analysis of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxyphenyl)propanoate is a phenolic ester that serves as a valuable building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structure, featuring both a hydroxylated aromatic ring and an ethyl ester moiety, makes it a versatile intermediate in drug discovery and development. Accurate structural elucidation and purity assessment are critical for its application in regulated industries. This application note provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a fundamental technique for its characterization.

1H NMR Spectral Data

Assignment (Label) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a1.24Triplet (t)~7.13H
H-b4.13Quartet (q)~7.12H
H-c2.62Triplet (t)~7.72H
H-d2.88Triplet (t)~7.72H
H-e6.78Doublet (d)~8.52H
H-f7.06Doublet (d)~8.52H
H-g (OH)(Varies)Singlet (s, broad)-1H

Note: The chemical shift of the phenolic hydroxyl proton (H-g) can vary depending on concentration, temperature, and solvent purity.

Experimental Protocol

This section details the procedure for preparing a sample of this compound and acquiring its 1H NMR spectrum.

Materials:

  • This compound

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Vial

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool-plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could adversely affect the spectral resolution.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A typical set of parameters for a 400 MHz spectrometer would be:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time (aq): ~4 s

      • Spectral Width (sw): ~20 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants of the signals.

Data Interpretation and Structural Assignment

The 1H NMR spectrum of this compound can be interpreted to confirm its molecular structure. The following diagram illustrates the assignment of each proton to its corresponding signal in the spectrum.

G cluster_molecule This compound cluster_assignments 1H NMR Signal Assignments mol a H-a: 1.24 ppm (t) mol->a CH3 (ethyl) b H-b: 4.13 ppm (q) mol->b CH2 (ethyl) c H-c: 2.62 ppm (t) mol->c CH2 (alpha to CO) d H-d: 2.88 ppm (t) mol->d CH2 (benzylic) e H-e: 6.78 ppm (d) mol->e Aromatic H (ortho to OH) f H-f: 7.06 ppm (d) mol->f Aromatic H (meta to OH) g H-g: variable (s) mol->g Phenolic OH

Caption: Molecular structure and 1H NMR signal assignments for this compound.

The ethyl group gives rise to a characteristic triplet at approximately 1.24 ppm (H-a, 3H) and a quartet at around 4.13 ppm (H-b, 2H). The two methylene groups of the propanoate chain appear as two distinct triplets, one at approximately 2.62 ppm (H-c, 2H) adjacent to the carbonyl group, and the other at around 2.88 ppm (H-d, 2H) in the benzylic position. The aromatic protons, due to the para-substitution pattern, appear as two doublets. The protons ortho to the hydroxyl group (H-e) are observed at approximately 6.78 ppm, while the protons meta to the hydroxyl group (H-f) are found at around 7.06 ppm. The phenolic hydroxyl proton (H-g) typically appears as a broad singlet, with its chemical shift being variable.

Conclusion

This application note provides a comprehensive guide for the 1H NMR analysis of this compound. The provided data and protocols are essential for the structural verification and quality control of this important synthetic intermediate in research and drug development settings. Adherence to the detailed experimental procedure will ensure the acquisition of high-quality spectra, enabling confident structural confirmation.

Application Notes and Protocols: 13C NMR Analysis of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed information on the 13C Nuclear Magnetic Resonance (NMR) data for Ethyl 3-(4-hydroxyphenyl)propanoate (CAS 23795-02-0). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a pharmaceutical intermediate or building block in organic synthesis. This note includes tabulated 13C NMR chemical shift data, a comprehensive experimental protocol for data acquisition, and a graphical representation of the experimental workflow.

Chemical Structure and Carbon Numbering

This compound is an aromatic ester with the molecular formula C₁₁H₁₄O₃. For clarity in data interpretation, the carbon atoms in the structure are numbered as shown below. This numbering scheme is used for the assignment of chemical shifts in the subsequent sections.

Chemical structure of this compound with carbon numbering

Figure 1: Structure of this compound with systematic carbon atom numbering for NMR assignment.

13C NMR Spectral Data

The following table summarizes the assigned 13C NMR chemical shifts for this compound. The data is referenced to a standard solvent signal.

Table 1: 13C NMR Chemical Shift Data

Carbon Atom #Chemical Shift (δ, ppm)Carbon Type
1173.1Carbonyl (C=O)
235.8Methylene (-CH₂)
330.1Methylene (-CH₂)
4132.9Aromatic (Quaternary)
5, 9129.5Aromatic (-CH=)
6, 8115.2Aromatic (-CH=)
7154.1Aromatic (C-OH)
1060.5Methylene (-O-CH₂)
1114.2Methyl (-CH₃)

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

Experimental Protocol

This section outlines a standard protocol for acquiring the 13C NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 15-20 mg of high-purity this compound.

  • Solvent Addition: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Dissolution: Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved. Ensure no solid particles remain.

  • Standard: CDCl₃ typically serves as the internal lock and reference. The residual CHCl₃ signal can be referenced to δ 77.16 ppm, and the carbon signals of TMS (if added) are referenced to δ 0.00 ppm.

3.2. NMR Data Acquisition

  • Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems). Key parameters are listed in Table 2.

Table 2: Recommended Spectrometer Parameters

ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 100 MHz (for ¹³C)Defines the operating frequency for carbon nuclei.
Pulse Programzgpg (proton-decoupled)Decouples protons to simplify the spectrum to singlets.
Spectral Width0 - 220 ppmCovers the full range of expected carbon chemical shifts.
Acquisition Time~1.0 - 2.0 sEnsures good digital resolution of the signals.
Relaxation Delay (d1)2.0 sAllows for full relaxation of nuclei between scans.
Number of Scans128 - 1024Sufficient scans are needed due to the low natural abundance of ¹³C.
Temperature298 K (25 °C)Standard operating temperature.

3.3. Data Processing

  • Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.

  • Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to ensure a flat spectral baseline.

  • Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to δ 77.16 ppm.

  • Integrate peaks if necessary and pick peaks, labeling them with their chemical shifts in ppm.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound, from initial sample handling to final data interpretation.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Reporting weigh Weigh Sample (15-20 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample & Lock Spectrometer transfer->load shim Shim Magnetic Field load->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID Data (zgpg pulse) setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (Ref: CDCl3 @ 77.16 ppm) phase->calibrate assign Assign Peaks to Carbon Atoms calibrate->assign report Generate Report with Tabulated Data assign->report

Caption: Workflow for 13C NMR Analysis.

Application Note: Mass Spectrometric Analysis of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Ethyl 3-(4-hydroxyphenyl)propanoate using mass spectrometry. It includes protocols for both qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note is intended to serve as a practical resource for researchers in analytical chemistry, pharmacology, and drug development who are working with this or structurally similar compounds.

Introduction

This compound (also known as Ethyl p-hydroxyhydrocinnamate) is an ester with applications in various fields, including its use as a biochemical reagent and in the synthesis of pharmaceuticals. Accurate and sensitive analytical methods are crucial for its identification, characterization, and quantification in different matrices. Mass spectrometry, coupled with chromatographic separation techniques, offers the high selectivity and sensitivity required for these applications. This note details the expected fragmentation patterns and provides comprehensive protocols for its analysis.

Chemical Properties and Structure

PropertyValue
IUPAC Name This compound
Synonyms Ethyl p-hydroxyhydrocinnamate, Ethyl phloretate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 23795-02-0

Structure:

Chemical structure of this compound

Mass Spectrometry Data

GC-MS (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a characteristic fingerprint for compound identification. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several key fragment ions resulting from predictable bond cleavages.

Predicted Key Fragment Ions (EI):

m/zProposed Fragment IonDescription of Loss
194[C₁₁H₁₄O₃]⁺Molecular Ion (M⁺)
149[C₉H₉O₂]⁺Loss of the ethoxy group (-OC₂H₅)
120[C₈H₈O]⁺Likely formation of a stable tropylium-like ion after rearrangement
107[C₇H₇O]⁺Benzylic cleavage, forming the hydroxybenzyl cation
77[C₆H₅]⁺Loss of the entire side chain, resulting in the phenyl cation
LC-MS/MS (Electrospray Ionization)

For quantitative analysis, a soft ionization technique like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is preferred. This approach typically involves monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Hypothetical MRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Ionization ModeProposed Use
195.0965 ([M+H]⁺)107.0491PositiveQuantifier
195.0965 ([M+H]⁺)121.0648PositiveQualifier
193.0819 ([M-H]⁻)106.0413NegativeQuantifier
193.0819 ([M-H]⁻)149.0608NegativeQualifier

Experimental Protocols

GC-MS Analysis Protocol

This protocol is designed for the qualitative identification of this compound.

4.1.1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

  • For complex matrices, a derivatization step using an agent like BSTFA may be required to improve volatility and thermal stability.[1]

4.1.2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent single quadrupole MS.[2]

  • Column: DB-5MS Ultra Inert (or similar), 30 m x 0.25 mm x 0.25 µm.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

4.1.3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the experimental mass spectrum with a reference library (e.g., NIST) or the predicted fragmentation pattern to confirm the compound's identity.

LC-MS/MS Quantitative Analysis Protocol

This protocol is designed for the sensitive quantification of this compound in a given matrix.

4.2.1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution in the appropriate matrix or solvent.

  • For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and remove interferences.

  • Filter the final extracts through a 0.22 µm syringe filter before injection.

4.2.2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Ion Source Temperature: 500 °C.[2]

    • Ion Spray Voltage: +5500 V (positive) or -4500 V (negative).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the transitions specified in Table 3.2. Optimize collision energies and other compound-specific parameters.

4.2.3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

  • Confirm the identity of the analyte in the samples by ensuring the qualifier ion is present and that the ratio of the quantifier to qualifier ion is consistent with that of the standards.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Volatile Solvent Dilution Dilute to 10-100 µg/mL Dissolution->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Injection Inject 1 µL into GC-MS Derivatization->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (MS) Ionization->Detection PeakID Peak Identification (Retention Time) Detection->PeakID SpectrumExtract Mass Spectrum Extraction PeakID->SpectrumExtract LibrarySearch Library Matching & Fragment Analysis SpectrumExtract->LibrarySearch Confirmation Compound Confirmation LibrarySearch->Confirmation

Caption: Workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification Stock Prepare Stock Solution (1 mg/mL) Cal_Standards Create Calibration Standards Stock->Cal_Standards Injection Inject 5 µL into LC-MS/MS Cal_Standards->Injection Sample_Extract Sample Extraction (LLE or SPE) Filtration Filter Extracts (0.22 µm) Sample_Extract->Filtration Filtration->Injection Separation Reverse-Phase Separation (LC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MRM_Detection MRM Analysis (QqQ) Ionization->MRM_Detection Cal_Curve Generate Calibration Curve MRM_Detection->Cal_Curve Quantification Quantify Unknown Samples Cal_Curve->Quantification Confirmation Confirm with Qualifier Ion Ratio Quantification->Confirmation

Caption: Workflow for LC-MS/MS quantitative analysis.

Fragmentation_Pathway M [C₁₁H₁₄O₃]⁺˙ m/z = 194 (Molecular Ion) F149 [C₉H₉O₂]⁺ m/z = 149 M->F149 - •OC₂H₅ F107 [C₇H₇O]⁺ m/z = 107 M->F107 - C₄H₇O₂ (Benzylic Cleavage) F120 [C₈H₈O]⁺˙ m/z = 120 F149->F120 - C₂H₅

Caption: Proposed EI fragmentation pathway.

References

Application Note: Quantitative Analysis of Ethyl 3-(4-hydroxyphenyl)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(4-hydroxyphenyl)propanoate is a phenolic compound of interest in various fields, including pharmacology and materials science, due to its antioxidant and other biological activities. Accurate and reliable quantification of this compound in different matrices is crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound makes it non-volatile, necessitating a derivatization step to improve its chromatographic behavior. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS following silylation.

Principle

The analytical method involves the derivatization of the phenolic hydroxyl group of this compound with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile and thermally stable trimethylsilyl (TMS) ether derivative. The resulting derivative is then separated and quantified using a GC-MS system. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • Internal Standard (IS): 4-tert-Butylphenol (purity ≥98%) or a deuterated analog of the analyte.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • GC vials with inserts

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-tert-Butylphenol and dissolve it in 10 mL of methanol in a volumetric flask.

2.2. Calibration Standards

Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

2.3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for aqueous samples. For other matrices, appropriate extraction methods should be developed and validated.

  • To 1 mL of the aqueous sample in a centrifuge tube, add a known amount of the Internal Standard solution (e.g., 50 µL of a 10 µg/mL solution).

  • Acidify the sample to pH 2-3 with 1 M HCl.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-5) two more times and combine the organic extracts.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol (Silylation)
  • To the dried residue of the standards and samples, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Splitless mode
Injector Temperature 280°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Quantitative Analysis

1. Qualitative Identification

The identification of the TMS derivative of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum or library data. The mass spectrum of the silylated compound is expected to show a molecular ion peak and characteristic fragment ions.

Expected Mass Spectral Data (TMS derivative):

  • Molecular Weight of this compound: 194.23 g/mol

  • Molecular Weight of TMS derivative: 266.38 g/mol

  • Expected Key Fragments (m/z):

    • M+•: 266

    • [M-15]+• (loss of CH3): 251

    • [M-29]+• (loss of C2H5): 237

    • [M-45]+• (loss of OC2H5): 221

    • Base Peak (likely): A fragment resulting from cleavage of the propanoate side chain.

    • TMS characteristic ion: 73

2. Quantitative Analysis

For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this calibration curve.

Selected Ion Monitoring (SIM) Parameters:

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
TMS-Ethyl 3-(4-hydroxyphenyl)propanoateTo be determinedTo be determinedTo be determined
TMS-4-tert-Butylphenol (IS)To be determined193178, 208

Retention times and specific ions for the analyte should be determined by injecting a derivatized standard.

Table 1: Calibration Data for Quantitative Analysis

Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1DataDataData
5DataDataData
10DataDataData
25DataDataData
50DataDataData
100DataDataData
Linearity (R²) \multicolumn{3}{c}{To be calculated (should be >0.99)}

Table 2: Quality Control (QC) Sample Data

QC Level Theoretical Conc. (µg/mL) Calculated Conc. (µg/mL) Accuracy (%) Precision (%RSD, n=3)
Low QC2.5DataDataData
Mid QC40DataDataData
High QC80DataDataData

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Stock Solutions B Calibration Standards A->B E Solvent Evaporation B->E C Sample Collection & Spiking with IS D Liquid-Liquid Extraction C->D D->E F Addition of Pyridine & BSTFA E->F G Heating at 70°C F->G H Injection into GC-MS G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Peak Integration J->K L Quantification using Calibration Curve K->L M Reporting L->M Derivatization_Pathway Analyte This compound Product TMS-Ethyl 3-(4-hydroxyphenyl)propanoate (Volatile Derivative) Analyte->Product + Reagent BSTFA Reagent->Product Silylation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound via Fischer esterification.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of the Fischer esterification for this compound?

A1: Low yields in the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid are typically due to the reversible nature of the reaction.[1][2] The equilibrium between the carboxylic acid and alcohol reactants and the ester and water products can be unfavorable. To drive the reaction towards the product, it is crucial to apply Le Chatelier's principle.[3]

Troubleshooting Steps:

  • Increase the concentration of a reactant: Using a large excess of ethanol (the less expensive reactant) can significantly shift the equilibrium towards the formation of the ethyl ester.[1]

  • Remove water as it forms: Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the ester back to the starting materials.[1] Employing a Dean-Stark apparatus during reflux can effectively remove water.[3]

  • Ensure catalyst activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction to proceed at a reasonable rate. Use a fresh, concentrated acid catalyst.

Q2: I am observing the formation of side products. What are the likely side reactions?

A2: The presence of the phenolic hydroxyl group in 3-(4-hydroxyphenyl)propanoic acid can lead to side reactions under acidic conditions.

Potential Side Reactions:

  • Etherification: The phenolic hydroxyl group can react with ethanol under strong acidic conditions, especially at higher temperatures, to form an ether byproduct.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, leading to undesired sulfonated byproducts.

  • Polymerization: Under harsh acidic conditions and high temperatures, phenolic compounds can be prone to polymerization, resulting in tar-like substances.[1]

Mitigation Strategies:

  • Use a milder acid catalyst: Consider using p-toluenesulfonic acid (TsOH) instead of sulfuric acid to reduce the risk of sulfonation.

  • Control the reaction temperature: Avoid excessively high temperatures to minimize side reactions like etherification and polymerization.[1]

  • Protect the phenolic group: Although this adds extra steps to the synthesis, protecting the phenolic hydroxyl group (e.g., as a benzyl ether) before esterification and deprotecting it afterward can prevent side reactions at this site.

Q3: I am having difficulty purifying the final product. What is the recommended work-up and purification procedure?

A3: Proper work-up is critical to isolate the pure this compound from unreacted starting materials, the acid catalyst, and byproducts.

Standard Work-up and Purification Protocol:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will produce CO₂ gas.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with water to remove any remaining salts and water-soluble impurities. A final wash with brine (saturated NaCl solution) can help to break up emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Further Purification: If the crude product is still impure, it can be further purified by column chromatography on silica gel.

Troubleshooting Purification Issues:

  • Emulsion formation during extraction: Emulsions can be broken by adding a small amount of brine or by allowing the mixture to stand for a longer period.

  • Incomplete removal of carboxylic acid: If the final product is still acidic, repeat the wash with saturated sodium bicarbonate solution.

  • Co-elution during chromatography: If the product and impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase.

Data Presentation

ParameterCondition 1Yield ExpectationCondition 2Yield ExpectationRationale
Ethanol to Acid Ratio 1:1 molar ratioLow to Moderate10:1 molar ratioHighA large excess of ethanol shifts the reaction equilibrium towards the product side.[1]
Water Removal No water removalModerateWith Dean-Stark trapHighContinuous removal of water prevents the reverse reaction (ester hydrolysis).[3]
Catalyst Sulfuric Acid (H₂SO₄)High (potential for side reactions)p-Toluenesulfonic Acid (TsOH)High (fewer side reactions)TsOH is a milder acid catalyst, reducing the likelihood of sulfonation and other side reactions.
Temperature Reflux (Ethanol, 78 °C)Moderate to HighElevated Temperature (>100 °C)Potentially LowerHigher temperatures can increase the rate of side reactions, leading to a lower yield of the desired product.[1]

Experimental Protocols

Fischer Esterification of 3-(4-hydroxyphenyl)propanoic acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle (or oil bath)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • (Optional) Dean-Stark apparatus

  • (Optional) Chromatography column and silica gel

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) and a large excess of absolute ethanol (e.g., 10-20 equivalents). If using a Dean-Stark trap, a solvent such as toluene can be added.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid to the mixture.

  • Reflux: Attach a reflux condenser (and Dean-Stark trap, if used) and heat the mixture to a gentle reflux. The reaction temperature will be close to the boiling point of ethanol (78 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (if necessary):

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of this compound.

Fischer_Esterification_Workflow Reactants Reactants: 3-(4-hydroxyphenyl)propanoic acid Ethanol (excess) Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄ or TsOH) Catalyst->Reaction Workup Work-up: 1. Neutralization (NaHCO₃) 2. Extraction (EtOAc) 3. Washing (H₂O, Brine) Reaction->Workup Purification Purification: 1. Drying (Na₂SO₄) 2. Solvent Removal 3. Column Chromatography Workup->Purification Product Product: This compound Purification->Product Troubleshooting_Yield LowYield Low Yield Equilibrium Unfavorable Equilibrium LowYield->Equilibrium SideReactions Side Reactions LowYield->SideReactions IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction PurificationLoss Loss During Purification LowYield->PurificationLoss Sol_Equilibrium - Use excess ethanol - Remove water (Dean-Stark) Equilibrium->Sol_Equilibrium Sol_SideReactions - Use milder catalyst (TsOH) - Control temperature SideReactions->Sol_SideReactions Sol_IncompleteReaction - Increase reaction time - Check catalyst activity IncompleteReaction->Sol_IncompleteReaction Sol_PurificationLoss - Optimize extraction - Careful chromatography PurificationLoss->Sol_PurificationLoss

References

Optimizing reaction conditions for Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during its synthesis. The following question-and-answer format directly addresses specific problems to help you optimize your reaction conditions and improve outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound? A1: The most common method is the Fischer-Speier esterification, which involves reacting the starting material, 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid), with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is a reversible, acid-catalyzed reaction.[3][4]

Q2: My Fischer esterification reaction is resulting in a very low yield. What is the primary reason for this? A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[3] The reaction produces the ester and water as a byproduct. If water is not removed from the reaction mixture, the equilibrium will not favor the formation of the product and may even shift back toward the reactants.[5]

Q3: How can I drive the reaction equilibrium forward to improve the yield of my ester? A3: To improve the yield, you must shift the reaction equilibrium toward the products according to Le Châtelier's principle.[3] This can be achieved in two primary ways:

  • Use a large excess of a reactant: Typically, ethanol is used in large excess, serving as both a reactant and the solvent.[1][5]

  • Remove water as it forms: This is a very effective method. Water can be removed by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[5]

Q4: The reaction mixture turns dark brown or black during heating. What causes this discoloration and how can I prevent it? A4: A dark-colored reaction mixture often indicates the occurrence of side reactions, such as polymerization or degradation of the starting material, especially at the alkene double bond if precursors like p-coumaric acid are used.[5] For phenolic acids, harsh acidic conditions and high temperatures can also lead to undesired side reactions like sulfonation or polycondensation.[6][7][8] To prevent this, consider using milder reaction conditions, such as a lower reaction temperature or a different, less harsh acid catalyst.[5]

Q5: I'm having difficulty removing the unreacted 3-(4-hydroxyphenyl)propanoic acid from my final product. What is the best workup procedure? A5: Unreacted carboxylic acid can be effectively removed during the workup by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal, as it will react with the acidic starting material to form its water-soluble sodium salt, which is then extracted into the aqueous layer.[1][5]

Q6: Are there alternative synthesis methods that avoid the harsh acidic conditions of Fischer esterification? A6: Yes, an effective alternative is the alkylation of the carboxylate salt. This involves deprotonating 3-(4-hydroxyphenyl)propanoic acid with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF, followed by the addition of an ethylating agent like ethyl iodide. This method avoids strong acids and the production of water.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Equilibrium not shifted: The reaction is reversible and the presence of water inhibits product formation.[3] 2. Incomplete reaction: Reaction time may be too short or the temperature too low. 3. Moisture contamination: Water present in the starting materials or solvent can hinder the reaction.[5] 4. Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.1. Use a large excess of anhydrous ethanol as the solvent to drive the equilibrium forward.[5] Alternatively, remove water using a Dean-Stark apparatus or by adding molecular sieves. 2. Increase the reaction time and monitor progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. Ensure the mixture is heated to a gentle reflux.[5] 3. Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. 4. Use a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH.[5]
Dark Brown or Black Reaction Mixture 1. Side reactions: Polymerization or degradation of the phenolic compound due to excessively high temperatures.[5][7] 2. Harsh catalyst: Concentrated sulfuric acid can cause charring or sulfonation at high temperatures.[8]1. Ensure the reaction is not overheated; maintain a gentle reflux. 2. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or an alternative synthetic route that does not require high heat and strong acid.[5]
Incomplete Reaction (Observed by TLC) 1. Insufficient heating: The reaction temperature is below the required reflux temperature. 2. Catalyst deactivation: The catalyst may have been neutralized or is insufficient. 3. Short reaction time: The reaction has not been allowed to proceed to completion.1. Verify the heating mantle setting and ensure a steady reflux is maintained. 2. Add a small additional amount of acid catalyst. 3. Continue the reaction and monitor by TLC every 1-2 hours until the starting material spot disappears.
Difficulty in Product Isolation / Purification 1. Presence of unreacted acid: The acidic starting material co-elutes or is difficult to separate from the ester product.[5] 2. Emulsion during workup: Formation of a stable emulsion between the organic and aqueous layers during extraction.[5]1. During the workup, wash the organic layer with a saturated NaHCO₃ solution to convert the unreacted acid into its water-soluble salt.[1] 2. To break the emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently.[5]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using Excess Ethanol

This protocol utilizes a large excess of the alcohol to shift the reaction equilibrium towards the product.

1. Materials and Equipment:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

2. Procedure:

  • In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents, which also serves as the solvent).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the moles of carboxylic acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for several hours (e.g., 4-8 hours). Monitor the progress by TLC by observing the disappearance of the starting material spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated NaHCO₃ solution (to remove unreacted acid and the catalyst), and finally with brine.[1][5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Alkylation of Carboxylate Salt

This protocol is an alternative method that avoids harsh acidic conditions.

1. Materials and Equipment:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Potassium carbonate (K₂CO₃), finely powdered

  • Ethyl iodide (EtI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and water for workup

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

2. Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(4-hydroxyphenyl)propanoic acid and anhydrous DMF.

  • Add potassium carbonate (approx. 2 equivalents) to the mixture and stir at room temperature for about 30 minutes.[9]

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add ethyl iodide (approx. 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC indicates the consumption of the starting material.[9]

  • Upon completion, remove the DMF under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel as needed.

Data Presentation

Table 1: Comparison of Optimization Strategies for Fischer Esterification
StrategyKey ParametersAdvantagesDisadvantagesTypical Yield Range
Excess Ethanol - Ethanol: 10-20 eq. - Catalyst: H₂SO₄ (1-2 mol%) - Temperature: Reflux (~78 °C)- Simple setup, no special equipment needed. - Ethanol is relatively inexpensive and easy to remove.- Requires large volumes of solvent. - May not achieve the highest possible conversion if water isn't fully excluded.60-80%
Water Removal (Dean-Stark) - Ethanol: 3-5 eq. - Solvent: Toluene - Catalyst: p-TsOH (2-5 mol%) - Temperature: Reflux (~85-110 °C)- Highly effective at driving the reaction to completion. - Can achieve higher yields than the excess alcohol method.[5]- More complex setup. - Higher temperatures may increase side reactions like polymerization.[7] - Requires an additional solvent (toluene).85-95%

Visual Guides

Reaction Mechanism and Workflows

Fischer_Esterification Fischer Esterification Mechanism cluster_reactants Reactants Acid Carboxylic Acid (Phloretic Acid) Protonation Protonation of Carbonyl Acid->Protonation + H⁺ Alcohol Alcohol (Ethanol) Attack Nucleophilic Attack by Alcohol Alcohol->Attack Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water Intermediate->Elimination - H⁺, + H⁺ (Proton Transfer) Ester Ester Product Elimination->Ester - H⁺ Water Water Elimination->Water

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

Experimental_Workflow General Experimental Workflow A 1. Prepare Reactants (Dry Glassware, Anhydrous Alcohol) B 2. Set up Reflux Apparatus (Flask, Condenser, Heat Source) A->B C 3. Add Reactants & Catalyst to Flask B->C D 4. Heat to Gentle Reflux C->D E 5. Monitor Reaction by TLC D->E F 6. Reaction Complete? (No Starting Material) E->F F->D No   G 7. Cool to RT & Workup (Quench, Extract, Wash) F->G  Yes H 8. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) G->H I 9. Purify Product (e.g., Column Chromatography) H->I

Caption: A standard workflow for synthesis and purification.

Troubleshooting_Logic Troubleshooting Decision Tree Start Problem: Low Product Yield CheckTLC Check Final TLC Plate Start->CheckTLC Incomplete Incomplete Reaction: Significant Starting Material Remains CheckTLC->Incomplete  High SM Spot SideProducts Complex Mixture: Multiple Side Products or Dark Baseline CheckTLC->SideProducts  Multiple Spots Complete Clean Reaction: Mainly Product Spot, Trace Impurities CheckTLC->Complete  Clean Conversion Sol_Incomplete1 Increase Reaction Time and/or Temperature Incomplete->Sol_Incomplete1 Sol_Incomplete2 Ensure Catalyst is Active and Anhydrous Conditions Incomplete->Sol_Incomplete2 Sol_Side Use Milder Conditions: - Lower Temperature - Use p-TsOH instead of H₂SO₄ SideProducts->Sol_Side Sol_Complete Optimize Workup: - Ensure complete extraction - Check for loss during purification Complete->Sol_Complete

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to unfavorable equilibrium.The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (ethanol) or remove water as it forms, for example, by using a Dean-Stark apparatus.[1][2]
Inactive catalyst.Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and not contaminated. Consider using alternative catalysts if the reaction is sensitive to strong acids.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reflux time or temperature, though be mindful of potential side reactions at higher temperatures.[1]
Presence of Unreacted Starting Material Incomplete reaction.As with low yield, drive the reaction to completion by using excess ethanol or removing water.[2] Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of a White Precipitate During Workup Unreacted dicyclohexylcarbodiimide (DCC) if used as a coupling agent (Steglich esterification).The precipitate is likely dicyclohexylurea (DCU), a byproduct of DCC. It can be removed by filtration.
Product is an Oil and Difficult to Purify Presence of impurities.Ensure the crude product is thoroughly washed to remove the acid catalyst and any water-soluble byproducts. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) is recommended.
Broad Peaks in HPLC Analysis Column degradation, mismatch between injection solvent and mobile phase, or column overloading.Ensure the sample is dissolved in the mobile phase or a weaker solvent. Inject a smaller volume or a more dilute sample. Check the column's performance with a standard.
Tailing Peaks for Phenolic Compounds in HPLC Strong interaction with residual silanol groups on the silica-based column.Lowering the pH of the mobile phase by adding a small amount of an acid like formic or acetic acid can suppress the ionization of silanol groups and improve peak shape.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via Fischer esterification?

A1: The primary side reactions of concern are:

  • Etherification of the phenolic hydroxyl group: The acidic conditions and presence of ethanol can lead to the formation of the corresponding ethyl ether at the phenolic hydroxyl group.

  • Fries Rearrangement: The product, a phenolic ester, can undergo an acid-catalyzed rearrangement to form ortho- and para-hydroxyaryl ketones. This is more likely to occur at higher temperatures and with strong Lewis acid catalysts.[4][5][6]

  • Polymerization: Phenolic compounds can be susceptible to polymerization under acidic conditions, leading to the formation of polymeric byproducts.

Q2: How can I minimize the formation of the ethyl ether byproduct?

A2: To minimize etherification, it is advisable to use the mildest possible acidic conditions and the lowest effective reaction temperature. Using a large excess of the carboxylic acid relative to the alcohol is generally not practical in Fischer esterifications. Careful monitoring of the reaction to avoid unnecessarily long reaction times is also recommended.

Q3: What conditions favor the Fries rearrangement, and how can it be avoided?

A3: The Fries rearrangement is typically promoted by strong Lewis acids (like AlCl₃) and higher reaction temperatures.[4][6] To avoid this side reaction during Fischer esterification, it is best to use a Brønsted acid catalyst (like H₂SO₄ or p-TsOH) and maintain the lowest possible temperature that allows for a reasonable reaction rate. If C-acylated byproducts are detected, reducing the reaction temperature should be the first step in optimization.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (3-(4-hydroxyphenyl)propanoic acid), the product (this compound), and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.

Q5: What are the recommended purification methods for this compound?

A5: After the reaction work-up, which typically involves neutralization and extraction, the crude product can be purified by column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes is often effective in separating the desired ester from unreacted starting materials and non-polar byproducts.

Q6: What analytical techniques are suitable for assessing the purity of the final product?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of the final product and quantifying any impurities.[3][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities and byproducts.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any major impurities.

Experimental Protocols

Key Experiment: Fischer Esterification of 3-(4-hydroxyphenyl)propanoic acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Reaction Conditions and Reported Yields for Fischer Esterification

Starting MaterialAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
3-(3-hydroxyphenyl)propionic acidMethanolH₂SO₄Reflux12~90[1]
3-(3-hydroxyphenyl)propionic acidEthanolH₂SO₄Reflux295[1]
Acetic AcidEthanolH₂SO₄Reflux-83.2[11]
Phenylpropargyl aldehyde derivativeIsopropanolAcid-catalyzed--99[12]

Note: Data for the direct synthesis of this compound is limited in the immediate search results; the table includes data for a closely related compound and general esterification yields to provide context.

Table 2: Potential Impurities and their Identification

Impurity Name Potential Origin Analytical Identification Method
3-(4-hydroxyphenyl)propanoic acidUnreacted starting materialHPLC, TLC
3-(4-ethoxyphenyl)propanoic acid ethyl esterEtherification of the phenolic hydroxyl groupGC-MS, NMR
ortho- and para-Acyl phenolsFries Rearrangement of the productGC-MS, NMR, HPLC
Polymeric materialsPolymerization of the starting material or productSize Exclusion Chromatography (SEC), NMR
Dicyclohexylurea (DCU)Byproduct if DCC is used as a coupling agentInsoluble solid, identifiable by melting point and IR spectroscopy

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-HPPA 3-(4-hydroxyphenyl)propanoic acid Fischer_Esterification Fischer Esterification (Reflux) 3-HPPA->Fischer_Esterification Ethanol Ethanol Ethanol->Fischer_Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Fischer_Esterification Neutralization Neutralization & Extraction Fischer_Esterification->Neutralization Purification Column Chromatography Neutralization->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Equilibrium Is the reaction equilibrium unfavorable? Start->Check_Equilibrium Action_Equilibrium Use excess ethanol or remove water (Dean-Stark). Check_Equilibrium->Action_Equilibrium Yes Check_Catalyst Is the acid catalyst active? Check_Equilibrium->Check_Catalyst No Action_Catalyst Use fresh catalyst. Consider milder alternatives. Check_Catalyst->Action_Catalyst Yes Check_Conditions Are reaction time and temperature sufficient? Check_Catalyst->Check_Conditions No Action_Conditions Increase reflux time/temperature. Monitor by TLC. Check_Conditions->Action_Conditions Yes Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions No Action_Side_Reactions Lower temperature. Use Brønsted acid instead of Lewis acid. Check_Side_Reactions->Action_Side_Reactions Yes Side_Reactions Start 3-(4-hydroxyphenyl)propanoic acid + Ethanol (Acid Catalyst) Desired_Product This compound (Desired Product) Start->Desired_Product Fischer Esterification Etherification Etherification (Side Reaction) Start->Etherification High Temp, Long Time Polymerization Polymerization (Side Reaction) Start->Polymerization Strong Acid Fries_Rearrangement Fries Rearrangement (Side Reaction) Desired_Product->Fries_Rearrangement High Temp, Lewis Acid

References

Technical Support Center: Ethyl 3-(4-hydroxyphenyl)propanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl 3-(4-hydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as 3-(4-hydroxyphenyl)propanoic acid and excess ethanol. Water is also a significant byproduct of the reaction. Depending on the reaction conditions, side products from the dehydration of the alcohol or other side reactions of the carboxylic acid could also be present.

Q2: My final product is an oil, but the literature reports it as a solid. What could be the issue?

A2: this compound has a reported melting point of around 43-46 °C. If your product is an oil at room temperature, it likely contains impurities that are depressing the melting point. Further purification is necessary to obtain a solid product.

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: The Fischer esterification is an equilibrium reaction. Driving the reaction to completion by removing water or using an excess of one reactant can improve the yield.

  • Product loss during workup: The phenolic hydroxyl group can make the compound partially water-soluble, leading to loss during aqueous extraction steps. Ensure proper pH adjustment and use of an appropriate organic solvent.

  • Loss during purification: Adsorption of the product onto the stationary phase during column chromatography or loss in the mother liquor during recrystallization can reduce the yield.

  • Hydrolysis: The ester is susceptible to hydrolysis back to the carboxylic acid and alcohol, especially in the presence of acid or base and water.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The product, being more polar than hexane but less polar than the starting carboxylic acid, should have an intermediate Rf value. Staining with a UV lamp or an appropriate chemical stain (like potassium permanganate) can help visualize the spots.

Troubleshooting Guides

Challenge 1: Difficulty in Removing Unreacted 3-(4-hydroxyphenyl)propanoic Acid

The starting carboxylic acid is a common and often persistent impurity. Its high polarity can lead to tailing during column chromatography and can co-crystallize with the product.

Troubleshooting Steps:

  • Aqueous Wash: Before chromatographic purification, wash the crude product solution (dissolved in an organic solvent like ethyl acetate) with a mild base such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious to avoid using a strong base, which could hydrolyze the ester.

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the desired ester, leaving the more polar carboxylic acid on the column.

    • Silica Gel: Use an appropriate amount of silica gel. A common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight for good separation.

Challenge 2: Product Oils Out During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This is a common issue with compounds that have relatively low melting points.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethyl acetate/hexane or toluene.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure solid product, add a seed crystal to the cooled solution to induce crystallization.

  • Use a Solvent Mixture: Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, like ethyl acetate) and then slowly add a "poor" solvent (one in which it is less soluble, like hexane) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.

Challenge 3: Hydrolysis of the Ester During Purification

The ester functional group is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water.

Troubleshooting Steps:

  • Avoid Strong Acids and Bases: During workup and purification, use mild acidic and basic conditions where necessary and for short periods. For example, use dilute HCl for neutralization and saturated sodium bicarbonate for washing.

  • Anhydrous Conditions: While not always practical for purification, minimizing contact with water, especially at elevated temperatures, can reduce hydrolysis. Use dried solvents for chromatography if possible.

  • Neutral pH: Aim to keep the pH of your solutions as close to neutral as possible during extractions and before concentrating the product.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)ApplicationExpected Rf of Product
Hexane / Ethyl Acetate (4:1)Initial elution to remove non-polar impurities and elute the product.~0.3 - 0.4
Hexane / Ethyl Acetate (2:1)For faster elution of the product if it is retained strongly.~0.5 - 0.6
Dichloromethane / Methanol (98:2)An alternative system for compounds with slightly different polarity.Varies, requires TLC optimization.

Table 2: Potential Recrystallization Solvents

Solvent / Solvent SystemProcedureExpected Outcome
Ethyl Acetate / HexaneDissolve in minimal hot ethyl acetate, add hexane until cloudy, reheat to clarify, then cool slowly.Formation of off-white to white crystals.
TolueneDissolve in minimal hot toluene and cool slowly.May yield well-defined crystals.
WaterNot recommended due to low solubility and potential for hydrolysis at high temperatures.Poor recovery and risk of hydrolysis.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane / Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a hot recrystallization solvent (e.g., ethyl acetate/hexane mixture) to the crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound wash Aqueous Wash (NaHCO3) start->wash Remove acidic impurities chromatography Column Chromatography wash->chromatography Separate by polarity recrystallization Recrystallization chromatography->recrystallization Final polishing purity Purity & Yield Assessment (TLC, NMR, MP) recrystallization->purity end Pure Product purity->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Solution Pathway start Impure Product is_acid Acidic Impurity? start->is_acid is_oil Oily Product? is_acid->is_oil No base_wash Perform Mild Base Wash is_acid->base_wash Yes is_hydrolyzed Evidence of Hydrolysis? is_oil->is_hydrolyzed No recrystallize Optimize Recrystallization (Solvent, Cooling) is_oil->recrystallize Yes neutral_workup Ensure Neutral pH Workup is_hydrolyzed->neutral_workup Yes chromatography Optimize Column Chromatography is_hydrolyzed->chromatography No base_wash->chromatography recrystallize->chromatography neutral_workup->chromatography end end chromatography->end Pure Product

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Purification of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from Ethyl 3-(4-hydroxyphenyl)propanoate. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your purification experiments.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Question: What are the most common impurities I should expect in my crude this compound sample synthesized via Fischer Esterification?

Answer: The most common impurities are typically unreacted starting materials and byproducts of the reaction. These include:

  • 3-(4-hydroxyphenyl)propanoic acid: The unreacted carboxylic acid starting material.

  • Ethanol: The unreacted alcohol starting material.

  • Water: A byproduct of the esterification reaction.

  • Related phenolic compounds: Depending on the purity of the starting materials, other similar phenolic molecules may be present.[1]

Question: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

Answer: "Oiling out" during recrystallization can occur for several reasons:

  • The boiling point of the solvent is higher than the melting point of your compound. The solid melts before it has a chance to dissolve and then doesn't crystallize upon cooling. To remedy this, try a lower-boiling point solvent or a solvent mixture.

  • The solution is supersaturated. This can sometimes be resolved by scratching the inside of the flask with a glass rod to induce crystallization or by adding a seed crystal.

  • Insoluble impurities are present. These can inhibit crystal formation. A hot filtration step to remove insoluble materials before cooling may be necessary.

Question: I'm seeing tailing peaks for my compound during HPLC analysis after purification. What can I do to improve peak shape?

Answer: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is often due to interactions with residual silanol groups on the silica-based column. To mitigate this, you can try:

  • Lowering the pH of the mobile phase: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of the silanol groups, leading to more symmetrical peaks.[1]

  • Using a different column: An end-capped column or a column with a different stationary phase may be less prone to this issue.

Question: My yield after column chromatography is very low. What are the potential causes?

Answer: Low yield from column chromatography can be attributed to several factors:

  • Improper solvent system: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute from the column at all. It is crucial to determine the optimal solvent system using thin-layer chromatography (TLC) before running the column.

  • Column overloading: Applying too much crude material to the column can lead to poor separation and loss of product in mixed fractions.

  • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. Adding a small percentage of a more polar solvent like methanol to your eluent can help to recover your compound.

Purification Method Performance

The choice between recrystallization and column chromatography depends on the impurity profile of the crude product and the desired final purity. Below is a summary of expected outcomes for each technique in the purification of this compound.

ParameterRecrystallizationColumn Chromatography
Principle Differences in solubility of the compound and impurities in a solvent at varying temperatures.Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase based on polarity.[2]
Typical Purity Achieved Good to Excellent (>98%)Good to Excellent (>99% achievable with careful optimization)[2]
Expected Yield Moderate to High (can be >80% with an optimized solvent system)[2]Variable, depends on the separation efficiency and fraction collection.
Scalability Easily scalable for larger quantities.Can be scaled up, but may become more complex and costly.[2]
Solvent Consumption Generally lower.Can be significantly higher due to the continuous flow of the mobile phase.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for crude this compound that is a solid at room temperature and contains primarily soluble or sparingly soluble impurities.

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent system. Good candidates include ethanol/water, ethyl acetate/heptane, or toluene.

    • The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • TLC Analysis:

    • Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of heptane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

The following diagrams illustrate the logical steps involved in the purification processes.

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow R1 Dissolve Crude Product in Hot Solvent R2 Hot Filtration (if needed) R1->R2 Insoluble impurities? R3 Slow Cooling & Crystallization R1->R3 No R2->R3 R4 Isolate Crystals (Vacuum Filtration) R3->R4 R5 Wash with Cold Solvent R4->R5 R6 Dry Purified Product R5->R6 C1 Select Mobile Phase (TLC) C2 Pack Column with Silica Gel C1->C2 C3 Load Sample C2->C3 C4 Elute and Collect Fractions C3->C4 C5 Analyze Fractions (TLC) C4->C5 C6 Combine Pure Fractions & Evaporate Solvent C5->C6 C7 Obtain Purified Product C6->C7

Caption: A flowchart comparing the workflows for recrystallization and column chromatography.

Troubleshooting_Logic Start Crude Product Purity_Check Assess Purity (e.g., TLC, HPLC) Start->Purity_Check Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Solid with few impurities Column_Chromatography Perform Column Chromatography Purity_Check->Column_Chromatography Oily or many impurities Oiling_Out Product Oils Out? Recrystallization->Oiling_Out Poor_Separation Poor Separation on TLC? Column_Chromatography->Poor_Separation Change_Solvent Change Solvent/Solvent System Oiling_Out->Change_Solvent Yes Low_Yield_Recryst Low Yield? Oiling_Out->Low_Yield_Recryst No Change_Solvent->Recrystallization Optimize_Cooling Optimize Cooling Rate/Solvent Volume Low_Yield_Recryst->Optimize_Cooling Yes Final_Product Pure Product Low_Yield_Recryst->Final_Product No Optimize_Cooling->Recrystallization Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes Poor_Separation->Final_Product No Optimize_Mobile_Phase->Column_Chromatography

References

Technical Support Center: Ethyl 3-(4-hydroxyphenyl)propanoate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 3-(4-hydroxyphenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two primary functional groups: the ethyl ester and the phenolic hydroxyl group. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-(4-hydroxyphenyl)propanoic acid and ethanol. The phenolic group is prone to oxidation, which can lead to the formation of colored impurities, such as quinones. Exposure to light and elevated temperatures can accelerate these degradation processes.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products are expected to be:

  • Hydrolysis Product: 3-(4-hydroxyphenyl)propanoic acid, formed by the cleavage of the ester bond.

  • Oxidation Products: Quinone-type compounds, resulting from the oxidation of the phenolic hydroxyl group. These are often colored and can be a sign of significant degradation.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere (e.g., nitrogen or argon) can also be considered to minimize oxidative degradation.

Q4: Can I use aqueous solutions of this compound? What are the stability implications?

A4: While this compound has limited solubility in water, the use of aqueous solutions, especially at non-neutral pH, can lead to hydrolysis of the ester. If aqueous solutions are necessary, they should be prepared fresh and used promptly. Buffering the solution to a slightly acidic pH (around 4-5) may help to minimize the rate of hydrolysis compared to neutral or alkaline conditions. For extended experiments, consider using a co-solvent system to improve solubility and potentially reduce hydrolytic degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound or solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group.Store the compound under an inert atmosphere and protect it from light. When preparing solutions, consider deoxygenating the solvent.
Appearance of a new peak in HPLC analysis during a time-course experiment, especially at a shorter retention time. Hydrolysis of the ester to the more polar 3-(4-hydroxyphenyl)propanoic acid.Confirm the identity of the new peak by co-injection with a standard of the suspected degradant. To minimize hydrolysis, ensure the pH of your solution is controlled, preferably in the slightly acidic range.
Loss of assay purity over time, even with proper storage. Slow degradation due to inherent instability or presence of trace impurities that catalyze degradation.Re-test the purity of the material before use, especially if it has been stored for an extended period. Consider re-purification if necessary.
Inconsistent experimental results. Degradation of the compound during the experiment.Prepare solutions fresh for each experiment. Monitor the stability of the compound in the experimental medium over the duration of the assay.

Stability Data

Due to the limited availability of specific stability data for this compound, the following table provides representative data based on studies of structurally similar compounds, such as ethyl paraben, which also contains an ethyl ester and a p-hydroxyphenyl group. This data is intended to provide a general understanding of the compound's potential stability profile under forced degradation conditions.

Table 1: Representative Forced Degradation Data for a Structurally Similar Compound (Ethyl Paraben)

Stress ConditionReagent/ConditionTimeTemperatureApproximate Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl4 hours80 °C5 - 15%Hydrolysis
Alkaline Hydrolysis 0.1 M NaOH1 hour25 °C20 - 40%Hydrolysis
Oxidative Degradation 3% H₂O₂24 hours25 °C10 - 25%Oxidation
Thermal Degradation Solid state48 hours105 °C< 5%Thermal Decomposition
Photodegradation UV light (254 nm)24 hours25 °C5 - 10%Photolysis

Note: This data is illustrative and the actual degradation of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound and to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 48 hours. After cooling, dissolve in the solvent and dilute to a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose a solution of the compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

  • Characterize the major degradation products using techniques such as LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 80 20
    15 20 80
    20 20 80
    22 80 20

    | 25 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

Method validation (including specificity, linearity, accuracy, precision, and robustness) should be performed according to ICH guidelines before use in formal stability studies.

Visualizations

The following diagrams illustrate the key degradation pathways and a typical workflow for stability testing.

EHPP This compound Hydrolysis Hydrolysis (Acid or Base) EHPP->Hydrolysis H₂O Oxidation Oxidation (e.g., H₂O₂) EHPP->Oxidation [O] HPPA 3-(4-hydroxyphenyl)propanoic acid + Ethanol Hydrolysis->HPPA Quinone Quinone-type Degradants Oxidation->Quinone

Caption: Major degradation pathways of this compound.

start Start: Stability Study hplc Develop & Validate Stability-Indicating HPLC Method start->hplc prep Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) analyze Analyze Stressed Samples by HPLC prep->analyze hplc->prep identify Identify & Characterize Degradation Products (e.g., LC-MS) analyze->identify quantify Quantify Degradation & Assess Mass Balance identify->quantify report Report Findings (Degradation Profile & Pathways) quantify->report end End report->end

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Degradation of Ethyl 3-(4-hydroxyphenyl)propanoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(4-hydroxyphenyl)propanoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The main degradation pathways for this compound are hydrolysis and oxidation. As an ester, it is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to form 3-(4-hydroxyphenyl)propanoic acid and ethanol.[1][2][3] The phenolic hydroxyl group makes the molecule also prone to oxidation, especially in the presence of strong oxidizing agents or under exposure to light and heat.[4][5]

Q2: What are the expected degradation products of this compound?

A2: The primary and most predictable degradation products result from hydrolysis. In both acidic and basic conditions, the ester bond is cleaved to yield 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid) and ethanol.[6][7] Under oxidative stress, a variety of degradation products could be formed, including quinone-type structures resulting from the oxidation of the phenolic ring.

Q3: My solution of this compound is changing color. What could be the cause?

A3: A change in solution color, particularly to a yellowish or brownish hue, is often indicative of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like compounds. This process can be accelerated by exposure to light, high temperatures, or the presence of metal ions or oxidizing agents.[4][5]

Q4: How can I prevent the degradation of this compound in my stock solutions?

A4: To minimize degradation, it is recommended to store stock solutions at low temperatures (e.g., 4°C) and protected from light.[8] Using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. For pH-sensitive applications, buffering the solution to a slightly acidic or neutral pH can slow down hydrolysis. Avoid highly acidic or alkaline conditions if possible.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[9][10][11] This allows for the accurate quantification of the remaining active compound and the detection of impurities.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Rapid loss of parent compound in solution Hydrolysis: The pH of the solution may be too high or too low.Adjust the pH of the solution to be near neutral (pH 6-7) if the experimental conditions allow. Prepare solutions fresh before use.
Oxidation: The solution may be exposed to oxygen, light, or trace metal contaminants.Use high-purity, deoxygenated solvents. Store solutions in amber vials or wrap containers in foil to protect from light. Consider adding a chelating agent like EDTA to sequester metal ions.
Appearance of unknown peaks in HPLC chromatogram Degradation: The compound is degrading under the experimental or storage conditions.Perform a forced degradation study (see Experimental Protocols section) to tentatively identify the degradation products by comparing the retention times of peaks in the stressed samples to the unknown peaks in your experimental sample.
Contamination: The solvent or glassware may be contaminated.Ensure all glassware is thoroughly cleaned and use fresh, high-purity solvents for all experiments.
Inconsistent results between experimental runs Variable Degradation: Inconsistent storage conditions (temperature, light exposure) between experiments.Standardize the preparation and storage protocols for all solutions. Ensure consistent temperature and light protection for all samples.
Analytical Method Variability: The HPLC method is not robust.Validate the HPLC method for robustness, precision, and accuracy to ensure reliable results.[12]

Quantitative Data on Degradation

ConditionTemperature (°C)Time (hours)Percent Degradation (Illustrative)Primary Degradation Pathway
0.1 M HCl6024~15%Acid-Catalyzed Hydrolysis
pH 7.4 Buffer2572< 2%Minimal Degradation
0.1 M NaOH2512> 90%Base-Catalyzed Hydrolysis
3% H₂O₂258~25%Oxidation
UV Light (254 nm)2548~10%Photodegradation/Photo-oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid to prepare a 100 µg/mL solution.

  • Photodegradation: Expose a 100 µg/mL solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_hydrolysis Acid-Catalyzed Hydrolysis EHP This compound Protonated_Ester Protonated Ester Intermediate EHP->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Products 3-(4-hydroxyphenyl)propanoic Acid + Ethanol Tetrahedral_Intermediate->Products - H₃O⁺ G cluster_saponification Base-Catalyzed Hydrolysis (Saponification) EHP This compound Tetrahedral_Intermediate Tetrahedral Intermediate EHP->Tetrahedral_Intermediate + OH⁻ Products Carboxylate Salt + Ethanol Tetrahedral_Intermediate->Products - EtOH G Start Prepare Stock Solution of EHP Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sample_Prep Neutralize (if needed) and Dilute Samples Stress_Conditions->Sample_Prep HPLC_Analysis Analyze via Stability-Indicating HPLC Method Sample_Prep->HPLC_Analysis Data_Analysis Compare Stressed Samples to Control HPLC_Analysis->Data_Analysis End Identify Degradation Products & Assess Stability Data_Analysis->End

References

Technical Support Center: Crystallization of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of Ethyl 3-(4-hydroxyphenyl)propanoate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the crystallization of this compound?

A1: The ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a phenolic ester, common and effective solvent systems include ethanol, or a mixed solvent system such as ethanol/water, or ethyl acetate/hexane.[1][2] The choice of solvent can be guided by preliminary small-scale solubility tests.

Q2: My this compound is not crystallizing, even after cooling the solution. What should I do?

A2: If crystals do not form, the solution may not be sufficiently supersaturated. Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1]

  • Seeding: Introduce a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

  • Concentration: If an excess of solvent was used, carefully evaporate a portion of the solvent to increase the concentration of the compound and then allow it to cool again.[3]

  • Lower Temperature: Cool the solution to a lower temperature, for instance, in an ice bath, to further decrease the solubility of the compound.

Q3: The compound is separating as an oil instead of crystals. What does this "oiling out" mean and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 40°C), or if the solution is cooled too rapidly. To remedy this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.[3]

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors.[3] To improve your yield:

  • Avoid using an excessive amount of solvent for dissolution. Use only the minimum amount of hot solvent required.

  • Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • If the mother liquor (the remaining solution after filtration) still contains a significant amount of the dissolved compound, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is not supersaturated.- Insufficient cooling.- Scratch the inner surface of the flask.- Add a seed crystal.- Reduce the solvent volume by evaporation.- Cool the solution in an ice bath.[3]
"Oiling Out" - Cooling is too rapid.- The boiling point of the solvent is too high.- High concentration of impurities.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Choose a solvent with a lower boiling point.- Purify the crude material further before crystallization.[3]
Low Crystal Yield - Too much solvent was used.- Incomplete crystallization due to insufficient cooling time.- Concentrate the mother liquor to recover more product.- Ensure the solution is cooled for a sufficient period.[3]
Poor Crystal Quality (e.g., small, powdery) - The solution was cooled too quickly.- The solution was agitated during cooling.- Allow the solution to cool slowly and undisturbed.- Insulate the flask to slow down the cooling rate.
Colored Crystals - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [4]
Melting Point 40 °C
Boiling Point 308.2 °C at 760 mmHg
Appearance White solid below 40°C, liquid above 40°C

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water Practically insoluble[5]Low
Ethanol Soluble[6]Very Soluble
Acetone SolubleVery Soluble
Ethyl Acetate SolubleVery Soluble
Hexane Sparingly solubleSoluble
Ethanol/Water Mixture Sparingly solubleSoluble
Ethyl Acetate/Hexane Mixture Sparingly solubleSoluble

Experimental Protocols

Protocol for Recrystallization of this compound from an Ethanol/Water Mixture

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals, for instance, in a desiccator under vacuum.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? cool->oiling_out no_crystals No crystals crystals_form->no_crystals No filter Filter and dry crystals crystals_form->filter Yes scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed concentrate Concentrate solution no_crystals->concentrate oil Oiling out occurs oiling_out->oil Yes oiling_out->filter No reheat Reheat solution oil->reheat add_solvent Add more solvent oil->add_solvent slow_cool Cool very slowly oil->slow_cool end Pure Crystals Obtained filter->end scratch->cool seed->cool concentrate->cool reheat->cool add_solvent->cool slow_cool->cool Experimental_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add crude compound to flask B Add minimum hot ethanol A->B C Hot filtration (optional) B->C D Add hot water (anti-solvent) C->D E Add hot ethanol to clarify D->E F Slow cooling to RT E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold solvent mixture H->I J Dry crystals I->J

References

Technical Support Center: Ethyl 3-(4-hydroxyphenyl)propanoate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidative stability of Ethyl 3-(4-hydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is developing a yellow or brownish tint. What is causing this discoloration?

A1: The discoloration of your solution is a common indicator of oxidation. This compound, being a phenolic compound, is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds and other degradation products. This process is often accelerated by the presence of oxygen, exposure to light, non-neutral pH, and the presence of trace metal ions.

Q2: What are the primary factors that promote the oxidation of this compound?

A2: Several factors can accelerate the degradation of this compound:

  • Presence of Oxygen: Molecular oxygen is a key initiator of oxidation.

  • pH of the Solution: Alkaline conditions (higher pH) can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation. Acidic conditions, particularly below pH 4.6, can also lead to hydrolysis of the ester linkage.[1]

  • Exposure to Light: UV and even visible light can provide the energy needed to initiate and propagate oxidative reactions.

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts, significantly increasing the rate of oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

Q3: How can I prevent or minimize the oxidation of this compound during storage and experiments?

A3: A combination of the following strategies is recommended:

  • Use of an Inert Atmosphere: Storing the compound and its solutions under an inert gas like nitrogen or argon effectively displaces oxygen.

  • Solvent Deoxygenation: Prior to use, deoxygenate your solvents by methods such as sparging with an inert gas, the freeze-pump-thaw technique, or sonication under vacuum.

  • Addition of Antioxidants: Incorporating a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or a tocopherol (Vitamin E), can effectively scavenge free radicals and inhibit oxidative chain reactions.

  • Use of Chelating Agents: To mitigate metal-catalyzed oxidation, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solutions to sequester metal ions.

  • pH Control: Maintain the pH of your solutions within a stable range, typically slightly acidic to neutral, to minimize both base-catalyzed oxidation and acid-catalyzed hydrolysis.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q4: What concentration of antioxidant should I use?

A4: The optimal concentration of an antioxidant depends on the specific application and the potential for oxidative stress. For general laboratory use, a concentration range of 0.01% to 0.1% (w/v) of an antioxidant like BHT is often effective. For cosmetic formulations, BHT concentrations can range from 0.0002% to 0.8%.[2] It is always best to determine the lowest effective concentration for your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Rapid discoloration of the solution upon preparation. 1. Oxygen dissolved in the solvent. 2. Contaminated glassware with residual metal ions.1. Deoxygenate the solvent thoroughly before use by sparging with nitrogen or argon for 30-60 minutes. 2. Use acid-washed glassware to remove any trace metal contaminants.
Compound degrades over time even when stored in the dark. 1. Oxygen in the headspace of the container. 2. Sub-optimal pH of the solution.1. After dissolving the compound, flush the headspace of the vial with an inert gas before sealing. 2. Buffer the solution to a slightly acidic or neutral pH (e.g., pH 5-7).
Inconsistent experimental results with the same batch of compound. 1. Variable exposure to light and air during handling. 2. Inconsistent levels of trace metal contaminants in different buffer preparations.1. Standardize handling procedures to minimize exposure to ambient light and air. Work in a glove box or use Schlenk techniques for highly sensitive experiments. 2. Prepare buffers with high-purity water and reagents. Consider adding a chelating agent like EDTA (e.g., 0.1 mM) to all aqueous solutions.
Precipitate forms in the solution upon storage. 1. Formation of insoluble oxidation products. 2. Hydrolysis of the ester under acidic or alkaline conditions.1. Implement the preventative measures outlined above to minimize oxidation. 2. Ensure the pH of the solution is maintained in a stable, near-neutral range.

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent to create an inert environment for dissolving and storing this compound.

Materials:

  • Solvent to be deoxygenated

  • Inert gas (Nitrogen or Argon) cylinder with a regulator

  • Sparging tube (a long needle or a fritted glass bubbler)

  • Solvent storage flask with a septum-sealed cap

Procedure:

  • Place the desired volume of solvent into the storage flask.

  • Insert the sparging tube into the solvent, ensuring the tip is near the bottom of the flask.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

  • Start a gentle flow of the inert gas through the sparging tube. A slow, steady stream of bubbles should be visible.

  • Sparge the solvent for at least 30-60 minutes. For larger volumes, a longer sparging time may be necessary.

  • After sparging, remove the vent needle first, and then the sparging tube, while maintaining a positive pressure of the inert gas.

  • The deoxygenated solvent is now ready for use.

Protocol 2: Comparative Analysis of Antioxidant Efficacy using DPPH Assay

Objective: To quantitatively compare the effectiveness of different antioxidants in preventing the oxidation of this compound.

Materials:

  • This compound

  • Antioxidants to be tested (e.g., BHT, α-tocopherol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 100 µM).

    • Prepare stock solutions of this compound and each antioxidant in methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions for each antioxidant.

  • Assay:

    • In a 96-well plate, add a fixed amount of the this compound solution to each well.

    • Add varying concentrations of the antioxidant solutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include control wells containing:

      • DPPH and methanol (blank)

      • DPPH and this compound (no antioxidant)

      • DPPH and each antioxidant concentration (to account for direct reaction with DPPH)

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH inhibition for each antioxidant concentration.

    • Plot the percentage inhibition against the antioxidant concentration to determine the IC50 value (the concentration of antioxidant required to inhibit 50% of the DPPH radical). A lower IC50 value indicates higher antioxidant activity.

Data Presentation

Table 1: Hypothetical Comparative Efficacy of Antioxidants for this compound Stability

AntioxidantConcentration (w/v)% Oxidation after 24h at 40°CAppearance
None-15%Faint Yellow
BHT0.01%2%Colorless
BHT0.05%<1%Colorless
α-Tocopherol0.01%3%Colorless
α-Tocopherol0.05%1.5%Colorless

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Visualizations

Oxidation_Prevention_Workflow cluster_preparation Sample Preparation cluster_stabilization Stabilization Strategies Compound This compound Dissolution Dissolve Compound in Deoxygenated Solvent Compound->Dissolution Solvent Solvent Selection Deoxygenation Solvent Deoxygenation (e.g., N2 Sparging) Solvent->Deoxygenation Deoxygenation->Dissolution Antioxidant Add Antioxidant (e.g., BHT, Tocopherol) Chelator Add Chelating Agent (e.g., EDTA) Antioxidant->Chelator Inert_Atmosphere Store under Inert Gas (N2 or Ar) Chelator->Inert_Atmosphere Storage Protected Storage (Amber vial, dark) Inert_Atmosphere->Storage Dissolution->Antioxidant Stable_Solution Stable Solution Storage->Stable_Solution Troubleshooting_Logic Discoloration Discoloration Observed? Check_Oxygen Deoxygenate Solvent & Use Inert Atmosphere Discoloration->Check_Oxygen Yes Problem_Solved Problem Resolved Discoloration->Problem_Solved No Check_Light Protect from Light Check_Oxygen->Check_Light Check_pH Adjust to Neutral pH Check_Light->Check_pH Check_Metals Use Chelating Agent (EDTA) Check_pH->Check_Metals Check_Metals->Problem_Solved If discoloration stops Further_Investigation Further Investigation Needed Check_Metals->Further_Investigation If discoloration persists

References

Technical Support Center: Scaling Up Ethyl 3-(4-hydroxyphenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid) with ethanol in the presence of an acid catalyst.[1] This reaction is a well-established and cost-effective method for producing esters on a large scale.

Q2: What are the key parameters to control for a successful scale-up of the Fischer esterification?

A2: For a successful scale-up, it is crucial to control the following parameters:

  • Reagent Stoichiometry: Using a large excess of ethanol is critical to drive the reaction equilibrium towards the product, maximizing the yield.[2][3]

  • Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2] Efficient removal of water, for instance, by azeotropic distillation with a suitable solvent like toluene, is essential to achieve high conversion.[1][3]

  • Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) needs to be optimized. Too little catalyst will result in slow reaction rates, while too much can lead to side reactions and purification challenges.

  • Reaction Temperature: The reaction is typically carried out at the reflux temperature of the alcohol to ensure a reasonable reaction rate.[4]

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[2] Additionally, with a strong acid catalyst like concentrated sulfuric acid, there is a potential for sulfonation of the aromatic ring, although this is generally less of a concern under typical esterification conditions.[5] The phenolic hydroxyl group is generally less reactive than the carboxylic acid under these conditions and is unlikely to undergo esterification.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).[7] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (3-(4-hydroxyphenyl)propanoic acid) from the product (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the recommended methods for purifying the final product on a larger scale?

A5: For large-scale purification, after the initial work-up to remove the acid catalyst and excess ethanol, the crude product can be purified by:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, recrystallization is an excellent method for achieving high purity.

  • Column Chromatography: While often used for smaller scales, column chromatography can be adapted for larger scales if high purity is required and other methods are not suitable.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to equilibrium. - Insufficient reaction time. - Water present in the reaction mixture.- Increase the excess of ethanol used to shift the equilibrium. - Increase the reaction time and monitor by TLC until completion. - Ensure anhydrous conditions and consider using a Dean-Stark apparatus to remove water azeotropically.[1][3]
Presence of Starting Material in Product - Incomplete reaction. - Inefficient work-up.- See "Low Yield" solutions. - During the work-up, ensure thorough washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic starting material.
Product is an Oil Instead of a Solid - Presence of impurities. - The product may be an oil at room temperature depending on purity.- Purify the product using column chromatography or vacuum distillation. - Check the literature for the expected physical state of the pure compound.
Dark Reaction Mixture - Decomposition of starting material or product. - Side reactions promoted by a high concentration of strong acid.- Reduce the reaction temperature if possible. - Use a milder acid catalyst, such as p-toluenesulfonic acid. - Decrease the concentration of the acid catalyst.
Difficulty in Removing Water - Inefficient azeotropic removal.- Use a solvent that forms a low-boiling azeotrope with water, such as toluene.[1] - Ensure the Dean-Stark trap is functioning correctly.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid (1 equivalent).

  • Add a large excess of absolute ethanol (10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Data Presentation: Reaction Parameters and Expected Yields
Scale 3-(4-hydroxyphenyl)propanoic acid (g) Ethanol (mL) H₂SO₄ (mL) Reaction Time (h) Typical Yield (%)
Lab Scale1010014-685-95%
Pilot Scale1000100001006-8>90%

Note: These are typical values and may need to be optimized for specific equipment and conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add 3-(4-hydroxyphenyl)propanoic acid to flask B 2. Add excess absolute ethanol A->B C 3. Add catalytic H₂SO₄ B->C D 4. Reflux for 4-6 hours C->D E 5. Cool and remove excess ethanol D->E F 6. Dissolve in ethyl acetate E->F G 7. Wash with H₂O, NaHCO₃, brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate crude product H->I J 10. Purify by column chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Insufficient excess of ethanol? start->cause1 cause2 Water present in reaction? start->cause2 cause3 Insufficient reaction time? start->cause3 solution1 Increase moles of ethanol cause1->solution1 solution2 Use Dean-Stark trap / anhydrous reagents cause2->solution2 solution3 Increase reflux time and monitor by TLC cause3->solution3

Caption: Troubleshooting logic for low yields in the synthesis.

Fischer Esterification Signaling Pathway

fischer_esterification cluster_reactants Reactants Carboxylic_Acid 3-(4-hydroxyphenyl)propanoic acid Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H⁺) Carboxylic_Acid->Protonation Alcohol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester This compound Deprotonation->Ester

Caption: Mechanism of the Fischer esterification reaction.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of Ethyl 3-(4-hydroxyphenyl)propanoate, a valuable compound in various research applications. We will also compare its purity analysis with relevant alternatives, Phloretin and 3-(4-hydroxyphenyl)propanoic acid (Phloretic acid), providing detailed experimental protocols and supporting data.

Alternatives to this compound
  • Phloretin: A dihydrochalcone flavonoid found in apples and other plants, known for its antioxidant and anti-inflammatory properties.

  • 3-(4-hydroxyphenyl)propanoic acid (Phloretic acid): A phenolic acid that is a metabolite of flavonoids and is also used in various research contexts.[1]

Quantitative Data Summary

The purity of this compound and its alternatives can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a primary method for quantification without the need for a specific reference standard of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities.

Table 1: Comparison of Purity Analysis Methods

Analytical MethodAnalytePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Experimental Parameters
HPLC-UV This compound>98% (Typical)[2]Compound-dependentCompound-dependentColumn: C18, Mobile Phase: Acetonitrile/Water with acid modifier
Phloretin>95% (Validated Method)[3]-0.5 µg/mL[3]Column: Chiralcel® OD-RH, Mobile Phase: Isocratic, Detection: UV at 288 nm[3]
3-(4-hydroxyphenyl)propanoic acid>98% (Commercial)[4]--Column: C18, Mobile Phase: Gradient with acidified water and organic solvent
qNMR This compoundMethod-dependent~10 µM[5]Dependent on accuracy needs[5]Internal Standard: Maleic acid or Dimethyl sulfone, Solvent: DMSO-d6
GC-MS This compound & ImpuritiesMethod-dependentng/g to pg/mg range[6][7]ng/g to pg/mg range[6][7]Column: DB-5MS or similar, Derivatization: Silylation may be required for non-volatile impurities

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds.

Protocol for this compound Purity by HPLC-UV:

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier like 0.1% formic acid to ensure good peak shape.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 278 nm).

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample and determine its concentration from the calibration curve.

    • Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.

Protocol for qNMR Purity Assay of this compound:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean vial.[8]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[9]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard. For this compound, the aromatic protons or the ethyl group signals can be used.

    • Calculate the purity using the following formula[10]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Protocol for GC-MS Analysis of Potential Impurities:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • For non-volatile impurities, a derivatization step, such as silylation, may be necessary to increase their volatility.[11]

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points. For example, start at a lower temperature and ramp up to a higher temperature.

    • Injection: Splitless injection is often used for trace impurity analysis.

    • MS Detection: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by creating a calibration curve using certified standards of the expected impurities or by using an internal standard method.

Experimental Workflows

The following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detector UV-Vis Detector hplc->detector Elution data Data Acquisition & Processing detector->data Signal report Purity Report data->report Calculation

HPLC Purity Analysis Workflow

qNMR_Workflow weigh Accurate Weighing (Analyte & Internal Std) dissolve Dissolution in Deuterated Solvent weigh->dissolve nmr NMR Spectrometer dissolve->nmr Acquire Spectrum process Data Processing (Integration) nmr->process calculate Purity Calculation process->calculate

qNMR Purity Analysis Workflow

GCMS_Workflow prep Sample Preparation (Dissolution/Derivatization) gc Gas Chromatograph (Injector, Column) prep->gc Inject ms Mass Spectrometer gc->ms Separation & Ionization analysis Data Analysis (Library Search, Quantification) ms->analysis Mass Spectra report Impurity Profile analysis->report

GC-MS Impurity Profiling Workflow

Conclusion

Confirming the purity of this compound is essential for the integrity of research and development activities. This guide has provided a comparative overview of key analytical techniques—HPLC, qNMR, and GC-MS—for this purpose. Each method offers distinct advantages, and the choice of technique will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and available instrumentation. By following the detailed protocols and understanding the workflows, researchers can confidently assess the purity of this important compound and its alternatives.

References

A Comparative Guide to the Spectral Data of Ethyl 3-(4-hydroxyphenyl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's spectral properties is paramount for its identification, characterization, and quality control. This guide provides a detailed comparison of the spectral data for Ethyl 3-(4-hydroxyphenyl)propanoate, a key intermediate in various synthetic pathways, against two of its structural isomers and analogs: Ethyl 3-(2-hydroxyphenyl)propanoate and Ethyl 3-(4-methoxyphenyl)propanoate. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive analytical profile to aid in the differentiation and analysis of these compounds.

Comparative Spectral Data Overview

The following tables summarize the key spectral data for this compound and its selected alternatives. This side-by-side comparison highlights the distinct spectral features arising from the positional differences of the hydroxyl group and the impact of its methylation.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (Integration), Assignment
This compound 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.12 (q, 2H, -OCH₂CH₃), 2.85 (t, 2H, Ar-CH₂-), 2.58 (t, 2H, -CH₂COO-), 1.23 (t, 3H, -OCH₂CH₃)
Ethyl 3-(2-hydroxyphenyl)propanoate 7.10-7.00 (m, 2H, Ar-H), 6.85-6.75 (m, 2H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, Ar-CH₂-), 2.65 (t, 2H, -CH₂COO-), 1.25 (t, 3H, -OCH₂CH₃)
Ethyl 3-(4-methoxyphenyl)propanoate 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 4.11 (q, 2H, -OCH₂CH₃), 3.78 (s, 3H, -OCH₃), 2.88 (t, 2H, Ar-CH₂-), 2.59 (t, 2H, -CH₂COO-), 1.22 (t, 3H, -OCH₂CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound 173.5 (C=O), 154.0 (Ar-C-OH), 133.0 (Ar-C), 129.5 (Ar-CH), 115.5 (Ar-CH), 60.5 (-OCH₂CH₃), 36.0 (Ar-CH₂-), 30.0 (-CH₂COO-), 14.2 (-OCH₂CH₃)
Ethyl 3-(2-hydroxyphenyl)propanoate 174.0 (C=O), 154.5 (Ar-C-OH), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-C), 121.0 (Ar-CH), 115.8 (Ar-CH), 61.0 (-OCH₂CH₃), 35.5 (-CH₂COO-), 25.0 (Ar-CH₂-), 14.3 (-OCH₂CH₃)
Ethyl 3-(4-methoxyphenyl)propanoate 173.2 (C=O), 158.0 (Ar-C-OCH₃), 133.5 (Ar-C), 129.8 (Ar-CH), 114.0 (Ar-CH), 60.3 (-OCH₂CH₃), 55.2 (-OCH₃), 35.8 (Ar-CH₂-), 30.5 (-CH₂COO-), 14.3 (-OCH₂CH₃)

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹) and Functional Group Assignments
This compound 3350 (br, O-H stretch), 3020 (Ar C-H stretch), 2980 (aliphatic C-H stretch), 1730 (C=O stretch), 1610, 1515 (Ar C=C stretch), 1250 (C-O stretch)
Ethyl 3-(2-hydroxyphenyl)propanoate 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2975 (aliphatic C-H stretch), 1735 (C=O stretch), 1600, 1490 (Ar C=C stretch), 1230 (C-O stretch)
Ethyl 3-(4-methoxyphenyl)propanoate 3030 (Ar C-H stretch), 2960, 2840 (aliphatic C-H stretch), 1738 (C=O stretch), 1612, 1512 (Ar C=C stretch), 1245 (asym C-O-C stretch), 1035 (sym C-O-C stretch)

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) m/z, Major Fragment Ions m/z, and Interpretation
This compound 194, 148, 120, 107.[1] Fragmentation involves loss of ethoxy radical, followed by rearrangement and cleavage of the side chain.
Ethyl 3-(2-hydroxyphenyl)propanoate 194, 148, 120, 107.[1] Fragmentation pattern is similar to the 4-hydroxy isomer, with characteristic benzylic cleavage.
Ethyl 3-(4-methoxyphenyl)propanoate 208, 163, 134, 121.[2] The base peak at m/z 121 corresponds to the stable methoxytropylium ion.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to its various spectral data outputs.

G cluster_compound Analyte cluster_techniques Spectroscopic Techniques cluster_data Spectral Data Output Ethyl_3_4_hydroxyphenyl_propanoate This compound H_NMR ¹H NMR Ethyl_3_4_hydroxyphenyl_propanoate->H_NMR C_NMR ¹³C NMR Ethyl_3_4_hydroxyphenyl_propanoate->C_NMR IR IR Spectroscopy Ethyl_3_4_hydroxyphenyl_propanoate->IR MS Mass Spectrometry Ethyl_3_4_hydroxyphenyl_propanoate->MS H_NMR_Data Chemical Shifts (δ) Multiplicity Integration H_NMR->H_NMR_Data C_NMR_Data Chemical Shifts (δ) C_NMR->C_NMR_Data IR_Data Wavenumber (cm⁻¹) Intensity IR->IR_Data MS_Data Mass-to-Charge (m/z) Relative Abundance MS->MS_Data

Caption: Workflow of Spectral Analysis for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[3][4]

  • Instrumentation: Spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.[4]

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse program. Key parameters included a spectral width of 220 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans.[3][4]

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity and allow for volatilization.

  • Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

  • Ionization: Electron Ionization (EI) was employed with an electron energy of 70 eV.[1][5]

  • Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. Fragmentation patterns were analyzed to identify characteristic fragment ions.

This guide provides a foundational dataset and standardized protocols for the spectral analysis of this compound and its analogs, facilitating their unambiguous identification and characterization in a research and development setting.

References

Comparative Analysis of Ethyl 3-(4-hydroxyphenyl)propanoate and Its Alternatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of chemical compounds are paramount. This guide provides a comparative analysis of Ethyl 3-(4-hydroxyphenyl)propanoate and its structurally similar alternatives. The objective is to offer a clear comparison of their typical chemical specifications based on commercially available data, alongside detailed experimental protocols for their analysis.

Comparison of Chemical Specifications

The following table summarizes the typical physical and chemical properties of this compound and three common alternatives. These values are based on generally available specifications from suppliers and should be confirmed with a lot-specific Certificate of Analysis for critical applications.

ParameterThis compoundMthis compoundEthyl 3-(2-hydroxyphenyl)propanoateEthyl 3-(4-methoxyphenyl)propanoate
CAS Number 23795-02-0[1]5597-50-2[2][3]20921-04-4[4][5]22767-72-2[6]
Molecular Formula C₁₁H₁₄O₃[1]C₁₀H₁₂O₃[7]C₁₁H₁₄O₃[4][5]C₁₂H₁₆O₃[6]
Molecular Weight 194.23 g/mol [1]180.20 g/mol 194.23 g/mol [4]208.25 g/mol [6]
Typical Purity ≥99%≥97-98%[8]≥98%≥98%
Melting Point ~40 °C39-41 °C[8]Not specified (often a liquid at RT)Not specified (liquid at RT)
Boiling Point 108 °C at 11 mmHg108 °C at 11 mmHg[7]Not specifiedNot specified
Appearance White to off-white solid or liquidWhite to off-white solidColorless to pale yellow liquidColorless to pale yellow liquid

Experimental Protocols

Detailed and validated analytical methods are crucial for confirming the identity, purity, and quality of chemical compounds. Below are representative protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and its alternatives by separating the main compound from potential impurities.[9][10]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).[9][10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.

  • Detection: UV detection at a wavelength appropriate for the compound's chromophore (e.g., 275 nm for phenolic compounds).

  • Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[11][12][13][14][15]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity is used (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte.

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the distinct signals for both the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify residual solvents that may be present from the synthesis and purification processes.[16][17][18][19][20]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.

  • Column: A capillary column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points. A typical program might start at 40°C and ramp up to 240°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: e.g., 80°C

    • Vial Equilibration Time: e.g., 20 minutes

  • Mass Spectrometer: Operated in full scan mode to identify unknown solvents and in selected ion monitoring (SIM) mode for quantification of known solvents.

  • Sample Preparation: A known amount of the sample is weighed into a headspace vial and dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Quantification: The concentration of each residual solvent is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical quality control workflow for the analysis of a chemical compound like this compound.

cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Reporting SampleReception Sample Reception SampleLogin Sample Login & Labeling SampleReception->SampleLogin SamplePreparation Sample Preparation SampleLogin->SamplePreparation HPLCPurity HPLC Purity Analysis SamplePreparation->HPLCPurity qNMRPurity qNMR Purity Confirmation SamplePreparation->qNMRPurity GCMSResidualSolvents GC-MS Residual Solvents SamplePreparation->GCMSResidualSolvents IdentityConfirmation Identity Confirmation (FTIR, MS) SamplePreparation->IdentityConfirmation DataAnalysis Data Analysis & Interpretation HPLCPurity->DataAnalysis qNMRPurity->DataAnalysis GCMSResidualSolvents->DataAnalysis IdentityConfirmation->DataAnalysis PeerReview Peer Review of Data DataAnalysis->PeerReview GenerateCoA Generate Certificate of Analysis PeerReview->GenerateCoA

Caption: Quality Control Workflow for Chemical Analysis.

References

A Comparative Guide to Ethyl 3-(4-hydroxyphenyl)propanoate and Methyl 3-(4-hydroxyphenyl)propanoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the nuanced differences between structurally similar molecules can significantly impact their biological activity and therapeutic potential. This guide provides a detailed, data-driven comparison of Ethyl 3-(4-hydroxyphenyl)propanoate and Mthis compound, two ester derivatives of phloretic acid. We delve into their physicochemical properties, synthesis, and a comparative analysis of their potential biological activities, supported by experimental protocols and mechanistic insights.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties of Ethyl and Mthis compound.

PropertyThis compoundMthis compound
Molecular Formula C₁₁H₁₄O₃[1][2]C₁₀H₁₂O₃[3]
Molecular Weight 194.23 g/mol [1][2]180.20 g/mol [3][4]
Appearance Transparent Liquid[1]White transparent low melting mass[5] or powder
Melting Point Not available39-41 °C[4][5]
Boiling Point Not available108 °C at 11 mmHg[4][5]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and chloroform; poorly soluble in water.Soluble in chloroform and methanol.[5][6]
CAS Number 23795-02-0[1][2]5597-50-2[3][4]

Synthesis and Production

Both esters are typically synthesized from 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), a naturally occurring phenolic compound.[7] The primary method of synthesis is Fischer esterification.

Experimental Protocol: Synthesis of Mthis compound

A common method for the synthesis of Mthis compound involves the esterification of 3-(4-hydroxyphenyl)propanoic acid.[8]

Materials:

  • 3-(4-Hydroxyphenyl)propanoic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve 3-(4-Hydroxyphenyl)propanoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure Mthis compound.

Another reported method involves the hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate using a Palladium on carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere.[8]

Conceptual Protocol: Synthesis of this compound

The synthesis of this compound follows a similar Fischer esterification protocol, substituting methanol with ethanol.

Procedure Outline:

  • React 3-(4-hydroxyphenyl)propanoic acid with an excess of ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • The reaction mixture is heated under reflux to drive the esterification.

  • Work-up and purification steps are analogous to those for the methyl ester, involving neutralization, extraction, and chromatography.

Comparative Biological Activity

Direct comparative studies on the biological activities of Ethyl and Mthis compound are limited. However, valuable insights can be drawn from studies on their close structural analogs, ethyl caffeate and methyl caffeate, which possess an additional double bond in the propanoate side chain.

Anti-inflammatory Activity

Based on the available data for caffeate esters, the ethyl ester of 3-(4-hydroxyphenyl)propanoate is likely to exhibit more potent anti-inflammatory activity than its methyl counterpart.[9]

A study on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key model for inflammation, provides a basis for this comparison.[9]

CompoundIC₅₀ for NO Inhibition (in RAW 264.7 cells)
Ethyl Caffeate 12.0 µM[9]
Methyl Caffeate 21.0 µM[9]

Lower IC₅₀ values indicate greater potency.

This suggests that the ethyl group may confer a higher degree of anti-inflammatory activity.[9] The proposed mechanism of action for the anti-inflammatory effects of related phenolic compounds involves the inhibition of key signaling pathways such as NF-κB and MAPKs.[10][11]

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

Assay Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or Mthis compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and nitric oxide production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value for each compound.

Antioxidant Activity

Both esters are expected to possess significant antioxidant properties due to their shared 4-hydroxyphenyl moiety.[9] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a primary mechanism of antioxidant action.[9] Studies on various phenolic acid alkyl esters have shown that the nature of the alkyl group can influence the antioxidant capacity.[12]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Add various concentrations of the test compounds (Ethyl or Mthis compound) to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration. Ascorbic acid or Trolox is typically used as a positive control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

  • Add the test compounds to the ABTS•+ solution and incubate at room temperature.

  • Measure the decrease in absorbance at 734 nm.

  • Calculate the percentage of inhibition, with Trolox as a standard.[12]

Cytotoxicity

Data on the cytotoxicity of the target compounds is not directly available. However, studies on their caffeate analogs suggest that the methyl ester may have a more pronounced cytotoxic profile, particularly against cancer cell lines, while the ethyl ester showed little to no cytotoxic effects on macrophage cells at similar concentrations.[9]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of phenolic compounds like the parent molecule, phloretic acid, and its derivatives are often attributed to their ability to modulate key inflammatory signaling pathways.[10] The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates MAPK_pathway->Nucleus Activates Transcription Factors Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Activates Transcription Esters Ethyl/Methyl 3-(4-hydroxyphenyl)propanoate Esters->IKK Inhibits Esters->MAPK_pathway Inhibits

Experimental Workflow: Comparative Analysis

The logical flow for a comparative study of these two compounds is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Synthesis_Ethyl Synthesis of Ethyl Ester Purification Purification (Chromatography) Synthesis_Ethyl->Purification Synthesis_Methyl Synthesis of Methyl Ester Synthesis_Methyl->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Comparison Comparative Analysis of Potency and Efficacy Antioxidant->Comparison Signaling_Pathway Signaling Pathway Analysis (Western Blot for NF-κB, MAPKs) Anti_inflammatory->Signaling_Pathway Cytotoxicity->Comparison Signaling_Pathway->Comparison

Conclusion

While both this compound and Mthis compound share a common pharmacophore and are expected to exhibit beneficial biological activities, the available evidence from closely related analogs suggests that the ethyl ester may be a more potent anti-inflammatory agent. Conversely, the methyl ester could possess greater cytotoxic potential. Both compounds are anticipated to be effective antioxidants. This guide provides a foundational framework for researchers, highlighting the key differences and providing detailed experimental protocols to facilitate further investigation into the therapeutic potential of these compounds. Direct comparative studies are warranted to confirm these inferred differences and to fully elucidate their structure-activity relationships.

References

Comparative Bioactivity of Ethyl 3-(4-hydroxyphenyl)propanoate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various analogs of Ethyl 3-(4-hydroxyphenyl)propanoate, supported by experimental data. The information is presented to facilitate the identification of promising candidates for further investigation.

This compound and its analogs are a class of compounds that have garnered significant interest in the scientific community due to their potential therapeutic applications. These compounds share a common structural scaffold and are being explored for their antioxidant, anti-inflammatory, and anticancer properties. This guide synthesizes available data to offer a comparative analysis of their bioactivities.

Comparative Bioactivity Analysis

The biological activities of this compound analogs are influenced by the nature and position of substituents on the aromatic ring and modifications to the propanoate side chain. The following sections present a comparative overview of their antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

The antioxidant potential of these analogs is often attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. A study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The percentage of DPPH inhibition varied among the different derivatives, highlighting the influence of structural modifications on antioxidant capacity.[1]

Compound/AnalogDPPH Radical Scavenging Activity (% Inhibition)
BHT (Butylhydroxytoluene) - Reference 22.0%
2,5-dimethyl-1H-pyrrol-1-yl derivative (Compound 16)61.2%
3,4,5-trimethoxybenzylidene derivative (Compound 33)60.6%
dimethyl 3,3'-4-hydroxyphenyl derivative (Compound 4)57.9%
4-chlorobenzylidene derivative (Compound 30)57.4%
4-chlorobenzylidene derivative (Compound 8)55.8%
N'-thiophen-3-ylmethylene derivative (Compound 24)53.6%
4-nitrobenzylidene derivative (Compound 29)54.4%
4-nitrobenzylidene derivative (Compound 7)52.5%
4-hydroxybenzylidene derivative (Compound 32)21.6%
1-naphthyl derivative (Compound 14)10.4%
Phenyl derivative (Compound 13)10.2%

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound analogs have been investigated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A comparative study of the closely related ethyl caffeate and methyl caffeate, which share the 3-(dihydroxyphenyl)propanoate core, provides insight into the potential anti-inflammatory effects. The lower IC50 value for ethyl caffeate suggests that the ethyl ester may confer greater anti-inflammatory potency.[2]

CompoundAnti-inflammatory Activity (NO Inhibition IC50 in RAW 264.7 macrophages)
Ethyl Caffeate12.0 µM
Methyl Caffeate21.0 µM

Data from a comparative analysis of ethyl and methyl 3-(3,4-dihydroxyphenyl)propanoate, using caffeate analogs.[2]

Cytotoxic Activity

The cytotoxic effects of this compound analogs against various cancer cell lines have been evaluated to assess their potential as anticancer agents.

One study investigated the cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 human lung adenocarcinoma cells. Several compounds demonstrated significant reduction in cell viability.[1][3]

Compound/AnalogCytotoxicity (% A549 Cell Viability Reduction)
1-naphthyl derivative (Compound 12)57.9%
4-NO2 substituted phenyl derivative (Compound 29)68.8%
Hydrazones (Compounds 25-27)52.4% - 68.7%
Phenyl substituent (Compound 28)42.2%
4-Cl substituted phenyl derivative (Compound 30)41.1% - 34.8%
Diethylamino substituted phenyl derivative (Compound 31)41.1% - 34.8%
4-OH substituted phenyl derivative (Compound 32)41.1% - 34.8%

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1][3]

Another study on related caffeate esters showed that methyl caffeate exhibited cytotoxic activity against five different human cancer cell lines, with IC50 values ranging from 28.83 µg/mL to 50.19 µg/mL. In contrast, ethyl caffeate showed little to no cytotoxic effects on RAW 264.7 macrophage cells at concentrations of 10 µg/mL and below, suggesting the methyl ester may have a more pronounced cytotoxic profile against cancerous cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagent Preparation : A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Reaction Mixture : The test compound, at various concentrations, is mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement : The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[4]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide.

  • Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Treatment : The cells are treated with the test compound at various concentrations for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Reagent : The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is used to detect nitrite, a stable product of NO.

  • Absorbance Measurement : The absorbance of the colored product formed is measured at a wavelength of around 540 nm.[5]

  • Calculation : The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

  • Cell Seeding : Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).[6]

  • MTT Addition : The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 3-4 hours).[7][8]

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by viable cells.[6]

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.[8]

  • Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

Signaling Pathways and Experimental Workflows

Visual representations of a relevant signaling pathway and a typical experimental workflow are provided below to aid in understanding the mechanisms of action and experimental design.

G General Antioxidant Mechanism of Phenolic Compounds cluster_0 Cellular Environment Free_Radical Free Radical (e.g., R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule is neutralized to Phenolic_Analog Phenolic Analog (Ar-OH) Phenolic_Analog->Free_Radical donates H• Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Analog->Phenoxy_Radical forms

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

G Experimental Workflow for Bioactivity Screening cluster_0 Screening Process Start Synthesize/Acquire Analogs Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Start->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Start->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 determination) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A typical workflow for screening the bioactivity of chemical compounds.

Conclusion

The available data, primarily from studies on closely related analogs, suggests that this compound derivatives are a promising class of compounds with notable antioxidant, anti-inflammatory, and cytotoxic activities. Structure-activity relationship studies indicate that modifications to the core structure significantly impact their biological effects. For instance, the nature of the ester group (ethyl vs. methyl) appears to influence anti-inflammatory and cytotoxic potential, while various substitutions on the aminopropanoic acid backbone affect antioxidant and anticancer activities. Further comprehensive and direct comparative studies on a broader range of this compound analogs are warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug development endeavors.

References

A Comparative Guide to the Efficacy of Ethyl 3-(4-hydroxyphenyl)propanoate and Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antioxidant efficacy of Ethyl 3-(4-hydroxyphenyl)propanoate against three widely recognized antioxidants: Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Trolox. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for common antioxidant assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a phenolic compound with structural similarities to other known antioxidants. Its 4-hydroxyphenyl group suggests the potential for free radical scavenging activity through hydrogen atom donation. However, a comprehensive review of published scientific literature reveals a notable lack of direct comparative studies quantifying its antioxidant efficacy against established standards like Ascorbic Acid, BHT, and Trolox using standardized in vitro assays such as DPPH, ABTS, and FRAP.

While data on closely related compounds suggest that this compound likely possesses antioxidant properties, the absence of specific IC50 or equivalent values makes a direct quantitative comparison challenging. This guide, therefore, presents the available data for the standard antioxidants to provide a benchmark for future experimental evaluations of this compound.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ascorbic Acid, BHT, and Trolox from various studies using DPPH, ABTS, and FRAP assays. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, reagent concentrations, and instrumentation.

Note: No direct quantitative data (IC50 values) for this compound from DPPH, ABTS, or FRAP assays were found in the reviewed literature. The antioxidant activity of phenolic compounds is often attributed to the hydrogen-donating capacity of their hydroxyl groups. The 4-hydroxyphenyl moiety in this compound suggests it may act as a free radical scavenger.

AntioxidantDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)FRAP Assay (IC50 or equivalent value)
Ascorbic Acid 4.97[1]50[2]330.00 µg/mL (EC50)[3]
BHT >1000-930.00 µg/mL[3]
Trolox 3.77[4]2.34[1]0.24 µg/mL[1]

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. EC50: The concentration of the antioxidant that gives a half-maximal response.

  • Data not available in the reviewed sources.

Experimental Protocols

Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (Ascorbic Acid, BHT, Trolox) in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test and standard compounds.

  • Assay Procedure:

    • To 1.0 mL of each dilution of the sample or standard, add 2.0 mL of the 0.1 mM DPPH solution.

    • A control is prepared by adding 1.0 mL of the solvent to 2.0 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compound and standards.

  • Assay Procedure:

    • Add 10 µL of the sample or standard dilution to 1.0 mL of the diluted ABTS•+ solution.

    • A control is prepared using 10 µL of the solvent.

    • Incubate the mixtures at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.

    • Prepare stock solutions and serial dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 50 µL of the sample or standard dilution to 1.5 mL of the FRAP reagent.

    • A blank is prepared using 50 µL of the solvent.

    • Incubate the mixtures at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of different concentrations of the standard (e.g., FeSO₄ or Trolox).

    • The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or another suitable standard equivalent.

Signaling Pathways and Experimental Workflows

Visual representations of the general antioxidant signaling pathway for phenolic compounds and the experimental workflows for the DPPH, ABTS, and FRAP assays are provided below using Graphviz (DOT language).

G cluster_pathway General Antioxidant Signaling Pathway of Phenolic Compounds ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage ROS->OxidativeDamage attacks Neutralized Neutralized ROS Phenolic Phenolic Compound (e.g., this compound) Phenolic->ROS scavenges Phenolic->Neutralized donates H• Cell Cellular Components (Lipids, Proteins, DNA)

Caption: General mechanism of free radical scavenging by a phenolic compound.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

G cluster_workflow ABTS Assay Workflow A Generate ABTS•+ Stock Solution (ABTS + Potassium Persulfate) B Dilute ABTS•+ to Absorbance ~0.7 at 734 nm A->B D Mix Sample/Standard with Diluted ABTS•+ B->D C Prepare Sample and Standard Dilutions C->D E Incubate (6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Scavenging and IC50 F->G

Caption: Experimental workflow for the ABTS radical scavenging assay.

G cluster_workflow FRAP Assay Workflow A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) C Mix Sample/Standard with FRAP Reagent A->C B Prepare Sample and Standard Dilutions B->C D Incubate at 37°C (4 min) C->D E Measure Absorbance at 593 nm D->E F Calculate Antioxidant Capacity (e.g., Trolox Equivalents) E->F

Caption: Experimental workflow for the FRAP assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Propanoate Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of related propanoate esters. Due to a lack of direct comparative studies on simple alkyl propanoates, this document draws parallels from structurally similar ester series to infer structure-activity relationships. Experimental data from studies on alkyl gallates and pinostrobin esters are presented to illustrate the likely trends in cytotoxicity based on the alkyl chain length.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of two series of related esters: pinostrobin esters and alkyl gallates. The data are presented as IC50 values (the concentration required to inhibit 50% of cell growth), which is a standard measure of cytotoxicity.

Table 1: Cytotoxicity of Pinostrobin Esters

CompoundCell LineAssayIC50 (mM)Citation
Pinostrobin PropionateT47D (Breast Cancer)MTT0.57
Pinostrobin ButyrateT47D (Breast Cancer)MTT0.40
Pinostrobin PropionateVero (Normal Kidney)MTT0.94
Pinostrobin ButyrateVero (Normal Kidney)MTT0.89

Note: A lower IC50 value indicates higher cytotoxicity.

Table 2: Cytotoxicity of Alkyl Gallates on HeLa Cells

CompoundAlkyl ChainAssayIC50 (µg/mL)Citation
Methyl GallateMethylMTS> 51.2
Ethyl GallateEthylMTS> 51.2
Propyl GallatePropylMTS> 51.2
Butyl GallateButylMTS> 51.2
Heptyl GallateHeptylMTS12.32
Octyl GallateOctylMTS51.98

Note: While the shorter chain alkyl gallates (methyl to butyl) showed low cytotoxicity at the tested concentrations, a clear trend of increasing cytotoxicity is observed with longer alkyl chains, as seen with heptyl gallate.

Based on these findings, it is reasonable to hypothesize that for simple propanoate esters (methyl propanoate, ethyl propanoate, propyl propanoate, butyl propanoate), a similar trend would be observed, where cytotoxicity may increase with the length of the alkyl chain. This is likely due to increased lipophilicity, which can enhance the ability of the compound to cross cell membranes.

Experimental Protocols

The following is a representative methodology for an in vitro cytotoxicity assay, based on the protocol used for evaluating alkyl gallates against HeLa cells.

Cell Culture and Maintenance:

  • Cell Line: HeLa (human cervical cancer cells).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTS Cytotoxicity Assay:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., alkyl gallates). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) under standard culture conditions.

  • MTS Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Final Incubation: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS into a formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined from the dose-response curve.

Visualizations

Below are diagrams illustrating the experimental workflow for assessing cytotoxicity and a potential signaling pathway involved in ester-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Test Compounds (Propanoate Esters) treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, MTS) incubation->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment of propanoate esters.

signaling_pathway Ester Propanoate Ester (Increased Lipophilicity) Membrane Cell Membrane Penetration Ester->Membrane Stress Cellular Stress (e.g., ROS Production) Membrane->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Potential signaling pathway for ester-induced cytotoxicity leading to apoptosis.

A Comparative Guide to the In Vivo and In Vitro Activities of Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated in vivo and in vitro biological activities of Ethyl 3-(4-hydroxyphenyl)propanoate. Due to the limited direct experimental data on this specific compound, this comparison is primarily based on its structural similarity to other well-researched phenolic acid esters and derivatives. The primary activities associated with this class of compounds are antioxidant and anti-inflammatory, which will be the focus of this guide.

Introduction

This compound is a phenolic compound with a chemical structure that suggests potential antioxidant and anti-inflammatory properties. The presence of a hydroxyl group on the phenyl ring is a key feature that often imparts radical scavenging capabilities. This guide synthesizes available data on structurally similar compounds to provide a predictive comparison of its in vitro efficacy versus its expected performance in a complex biological system (in vivo).

Data Presentation: A Comparative Overview

Table 1: In Vitro Anti-Inflammatory and Cytotoxic Activity of Structurally Related Phenolic Esters
CompoundAssayCell LineIC50 ValueReference
Ethyl CaffeateNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages12.0 µM[1][1]
Methyl CaffeateNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages21.0 µM[1][1]
Methyl CaffeateCytotoxicityHuman Cancer Cell Lines28.83 - 50.19 µg/mL[1]

Lower IC50 values indicate greater potency.

Table 2: In Vitro Antioxidant Activity of Phenolic Compounds (General Comparison)
AssayPrincipleTypical Results for Phenolic Compounds
DPPH (2,2-diphenyl-1-picrylhydrazyl)Radical scavenging activityDose-dependent inhibition of DPPH radical
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Radical scavenging activityDose-dependent inhibition of ABTS radical cation
FRAP (Ferric Reducing Antioxidant Power)Reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)Increased absorbance with increasing concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antioxidant and anti-inflammatory activities of phenolic compounds.

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is widely used to determine the free radical scavenging activity of antioxidant compounds.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

Mandatory Visualizations

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound is expected to exhibit similar mechanisms.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->NFkB Releases E3HP Ethyl 3-(4-hydroxyphenyl) propanoate E3HP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: In Vitro Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening the in vitro antioxidant activity of a compound.

Antioxidant_Workflow Start Start: Compound (this compound) Prepare_Solutions Prepare Stock Solutions of Compound Start->Prepare_Solutions DPPH_Assay DPPH Radical Scavenging Assay Prepare_Solutions->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Prepare_Solutions->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power Assay Prepare_Solutions->FRAP_Assay Data_Analysis Data Analysis and IC50/EC50 Calculation DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis Conclusion Conclusion on In Vitro Antioxidant Potential Data_Analysis->Conclusion

Caption: A generalized workflow for evaluating the in vitro antioxidant capacity of a test compound.

In Vivo vs. In Vitro Activity: A Comparative Discussion

The transition from a controlled in vitro environment to a complex in vivo system introduces several factors that can significantly alter the observed activity of a compound.

In Vitro Activity:

  • Direct Measurement: In vitro assays provide a direct and quantifiable measure of a compound's intrinsic activity, such as its ability to scavenge free radicals or inhibit a specific enzyme.

  • High Throughput: These methods are generally rapid, cost-effective, and suitable for screening a large number of compounds.

  • Controlled Environment: The experimental conditions are tightly controlled, minimizing variability and allowing for the elucidation of specific mechanisms of action.

In Vivo Activity:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will be a critical determinant of its in vivo efficacy. Poor bioavailability can lead to low plasma and tissue concentrations, diminishing its therapeutic effect.

  • Metabolism: The compound may be metabolized in the liver or other tissues, leading to the formation of metabolites that could be more or less active than the parent compound.

  • Systemic Effects: In vivo studies allow for the assessment of the compound's overall effect on a living organism, including its impact on various organs and physiological systems.

  • Complexity: The intricate network of biological pathways and interactions within a living organism can lead to off-target effects or unforeseen activities that are not observable in vitro.

Bridging the Gap:

For this compound, its predicted antioxidant and anti-inflammatory activities observed in in vitro assays are promising. However, its efficacy in vivo will be contingent on its pharmacokinetic properties. The ester group may enhance its lipophilicity, potentially improving its absorption across cell membranes. Conversely, it may also be susceptible to hydrolysis by esterases in the plasma and tissues, which could either release the active parent acid or lead to rapid clearance.

Conclusion

Based on the analysis of structurally related compounds, this compound is anticipated to exhibit both in vitro antioxidant and anti-inflammatory activities. The provided data on analogs and detailed experimental protocols offer a solid foundation for initiating research into this compound. However, comprehensive in vivo studies are imperative to validate these predicted activities and to understand its pharmacokinetic profile and overall therapeutic potential. The visualizations of the NF-κB signaling pathway and a typical experimental workflow serve as valuable tools for designing and interpreting future investigations.

References

Comparative Analysis of Ethyl 3-(4-hydroxyphenyl)propanoate and Caffeic Acid Phenethyl Ester (CAPE): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Ethyl 3-(4-hydroxyphenyl)propanoate and a well-researched alternative, Caffeic Acid Phenethyl Ester (CAPE). The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their physicochemical properties, biological activities, and the signaling pathways they modulate. Due to the limited availability of direct experimental data for this compound, data for its structurally similar analog, ethyl caffeate, is used as a proxy for biological activity in this comparison.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and CAPE is presented in the table below.

PropertyThis compoundCaffeic Acid Phenethyl Ester (CAPE)
Molecular Formula C₁₁H₁₄O₃C₁₇H₁₆O₄[1]
Molecular Weight 194.23 g/mol 284.31 g/mol [2]
CAS Number 5705-37-3104594-70-9[3]
Appearance Not specifiedOff-white crystalline powder[2]
Melting Point Not specified120 - 135°C[2]

Comparative Biological Activity

This section details the antioxidant, anti-inflammatory, and cytotoxic activities of the two compounds. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.

Biological ActivityEthyl Caffeate (as a proxy)Caffeic Acid Phenethyl Ester (CAPE)
Antioxidant Activity (DPPH Assay) Data not readily availableIC₅₀ values in the low µM range have been reported, indicating potent free radical scavenging.[4]
Anti-inflammatory Activity (Nitric Oxide Inhibition) IC₅₀: 12.0 µM (in LPS-stimulated RAW 264.7 macrophages)[5]IC₅₀: 7.64 µM (in LPS-activated murine macrophage-like J774.1 cells)[6]
Cytotoxicity (Cancer Cell Lines) Low to no cytotoxic effects on RAW 246.7 macrophage cells at concentrations of 10 µg/mL and below.[5]IC₅₀: 14.08 µM (MDA-MB-231 breast cancer cells), 8.01 µM (Hs578T breast cancer cells)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol. This stock solution is then diluted to a working concentration that exhibits a specific absorbance at 517 nm.

  • Sample Preparation : The test compound (and a positive control like ascorbic acid) is dissolved in a suitable solvent and prepared in a series of dilutions.

  • Reaction : The diluted samples are mixed with the DPPH working solution in a 96-well plate or cuvettes.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the antioxidant is indicative of its radical scavenging activity.

  • Calculation : The percentage of scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture : A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Seeding : The cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Treatment : The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture, except for the negative control group.

  • Incubation : The plates are incubated for a period (e.g., 24 hours) to allow for NO production.

  • Measurement : The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding : Cancer cells (e.g., MDA-MB-231, Hs578T) are seeded in a 96-well plate and allowed to attach.

  • Treatment : The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Incubation : The plate is incubated to allow for the formation of formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement : The absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.

  • Calculation : Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value, the concentration that reduces cell viability by 50%, is then determined.[5]

Signaling Pathways and Experimental Workflows

The biological activities of phenolic compounds are often attributed to their modulation of key cellular signaling pathways.

The following diagram illustrates a general workflow for screening compounds for antioxidant and anti-inflammatory properties.

G General Workflow for Bioactivity Screening A Compound Preparation (Test Compound & Controls) B Antioxidant Assays (e.g., DPPH, ABTS) A->B C Anti-inflammatory Assays (e.g., NO Inhibition) A->C D Cytotoxicity Assays (e.g., MTT) A->D E Data Analysis (IC50 Determination) B->E C->E D->E F Mechanism of Action Studies (Signaling Pathways) E->F

Caption: A generalized workflow for assessing the antioxidant, anti-inflammatory, and cytotoxic properties of a compound.

Caffeic Acid Phenethyl Ester (CAPE) is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[8][9][10][11][12][13][14]

G CAPE's Inhibition of the NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer Release NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation CAPE CAPE CAPE->IKK Inhibits DNA_binding DNA Binding NFkB_translocation->DNA_binding Gene_expression Pro-inflammatory Gene Expression DNA_binding->Gene_expression

Caption: CAPE inhibits the NF-κB pathway, a key regulator of inflammation.

CAPE has also been shown to suppress the Akt (also known as Protein Kinase B) signaling pathway, which is involved in cell proliferation and survival.[10]

G CAPE's Modulation of the Akt Pathway Growth_Factors Growth Factors PI3K PI3K Activation Growth_Factors->PI3K Akt Akt Phosphorylation PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Response Cell Proliferation & Survival Downstream->Cell_Response CAPE CAPE CAPE->Akt Inhibits

Caption: CAPE can inhibit the Akt signaling pathway, affecting cell proliferation and survival.

References

Validating Analytical Methods for Ethyl 3-(4-hydroxyphenyl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical techniques for the quantification of Ethyl 3-(4-hydroxyphenyl)propanoate, a key intermediate in various synthetic processes. The focus is on providing a framework for method validation, complete with experimental protocols and comparative data to aid in the selection of the most suitable analytical approach.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is the first critical step in the validation process. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods each offer distinct advantages and are suited for different aspects of analysis. A comparative summary is presented below.

TechniquePrincipleAdvantages for this compound AnalysisPotential Challenges
HPLC-UV/DAD Separation based on polarity using a liquid mobile phase and a solid stationary phase. Detection via UV-Vis absorbance.High specificity and sensitivity for phenolic compounds. Well-suited for quantifying non-volatile and thermally labile compounds. Robust and widely available.[1][2]Requires careful mobile phase selection and gradient optimization for optimal peak separation.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase. Detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).High resolution and sensitivity for volatile and semi-volatile compounds. MS detection provides structural information for impurity identification.Requires derivatization to increase the volatility of the hydroxyl group, which can add complexity and potential for error.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective for determining the concentration of a pure substance with a known chromophore.Low specificity; susceptible to interference from other UV-absorbing compounds in a mixture. Not a separative technique.
NMR Spectroscopy Provides detailed information about the molecular structure of a compound.Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, providing information about its functional groups.Useful for identification and confirmation of the compound's structure by identifying characteristic functional group vibrations.Primarily a qualitative technique; quantitative analysis can be challenging and less accurate than other methods.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Based on the chemical properties of this compound (a non-volatile phenolic ester), HPLC with UV detection is the most suitable and commonly employed technique for quantitative analysis in a pharmaceutical or research setting.[2] It offers a balance of specificity, sensitivity, and robustness.

Experimental Protocol for a Validated HPLC-UV Method

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable acid for mobile phase modification).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-15 min: 30% to 70% A

    • 15-20 min: 70% A

    • 20.1-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (based on the UV absorbance maximum of the phenolic chromophore).

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound at a concentration expected to fall within the calibration range, using the mobile phase as the diluent.

4. Method Validation Parameters:

The following parameters should be assessed according to ICH guidelines to ensure the method is suitable for its intended purpose.[3][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis by DAD should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range.
Range The range for which the method is linear, accurate, and precise.
Accuracy (% Recovery) 98.0% - 102.0% recovery of the analyte spiked into a placebo matrix at three concentration levels.
Precision (RSD%) - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the standard solution. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when the assay is performed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of an analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development & Optimization Protocol Draft Validation Protocol Dev->Protocol Define Define Validation Parameters & Acceptance Criteria Protocol->Define Specificity Specificity Define->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Review Review & Approval Report->Review

Caption: Workflow for Analytical Method Validation.

Conclusion

The validation of an analytical method for this compound is crucial for ensuring data integrity in research and development. While several techniques can be employed, HPLC with UV detection stands out as a highly suitable method, offering a good balance of specificity, sensitivity, and robustness for this particular analyte. By following a structured validation protocol that assesses key parameters such as specificity, linearity, accuracy, and precision, researchers can establish a reliable and reproducible analytical method. The provided experimental protocol and validation workflow serve as a comprehensive guide for scientists and professionals in the field.

References

Safety Operating Guide

Safe Disposal of Ethyl 3-(4-hydroxyphenyl)propanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl 3-(4-hydroxyphenyl)propanoate, ensuring compliance with safety standards and minimizing environmental impact.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[1] Work should be conducted in a well-ventilated area or under a fume hood.[2] Avoid generating dust if handling a solid form of the compound.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment : For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[2] For solid spills, carefully sweep or shovel the material into a suitable container, minimizing dust generation.[3]

  • Collection : Transfer the contained material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Personal Safety : If skin or eye contact occurs, rinse the affected area cautiously with water for several minutes.[2][4] If irritation persists, seek medical attention.[2][4]

Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is crucial to consult and adhere to all national, state, and local regulations concerning hazardous waste disposal.[2][3]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation :

    • Identify the waste as this compound. Note its chemical properties, including being a solid or liquid and any potential hazards (e.g., harmful if swallowed, may cause skin and eye irritation).[2][5]

    • Segregate the waste from other incompatible materials. This compound is incompatible with strong oxidizing agents.[1]

  • Waste Collection and Storage :

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2]

  • Engage a Licensed Waste Disposal Contractor :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection by a licensed hazardous waste disposal company.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation :

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC11H14O3[1][6]
Molecular Weight194.23 g/mol [6]
Purity97%[5]
Storage TemperatureRoom Temperature[5]
AppearanceSolid or liquid[5]

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_spill Spill Response A Identify and Segregate Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in a Labeled, Sealed Container B->C Containment D Store in a Cool, Dry, Well-Ventilated Area C->D Safe Storage E Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor D->E Initiate Disposal F Provide Safety Data Sheet (SDS) to Contractor E->F Information Transfer G Arrange for Professional Disposal F->G Final Disposal H Maintain Disposal Records G->H Documentation S1 Spill Occurs S2 Contain with Inert Material S1->S2 S3 Collect in Hazardous Waste Container S2->S3 S3->C Transfer to Waste Stream

Caption: Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling Ethyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Ethyl 3-(4-hydroxyphenyl)propanoate (CAS 23795-02-0). Adherence to these procedures is critical for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be equipped with side shields. European standard EN 166 compliant eyewear is recommended.[1]
Hand Protection Protective GlovesChemical-resistant gloves are required. It is important to inspect gloves for any damage before use and to be aware of the permeability and breakthrough time provided by the manufacturer.[1]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection Not generally required under normal useIn situations where exposure limits may be exceeded or if irritation occurs, a NIOSH/MSHA approved respirator should be used.[2] For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[2]

II. Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area.[3]

  • For procedures with a risk of generating dust, fumes, or aerosols, use a chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible near the workstation.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid the formation of dust.[1] Prevent contact with skin, eyes, and clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the substance.[1][3] Contaminated clothing and gloves should be removed and washed before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2][3]

  • Store at room temperature.[2]

  • Keep away from strong oxidizing agents, heat, sparks, and open flames.[1][4]

III. Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and national regulations.

Waste Handling:

  • Treat as special waste and hand over to a licensed disposal company.[4]

  • Do not discharge into drains or rivers.[3]

Spill Management:

  • Evacuate and Ventilate: Remove all sources of ignition and ensure the area is well-ventilated.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup: Mix the spilled material with sand, vermiculite, or a similar inert absorbent material.[3] Sweep up the mixture and place it into a suitable, tightly closed container for disposal.[3][4]

IV. Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Protective Gloves - Lab Coat A->B C Ensure Proper Ventilation / Prepare Fume Hood B->C D Weigh and Dispense Chemical (Avoid Dust Generation) C->D E Perform Experimental Procedure D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Decontaminate Work Area E->G H Segregate Waste for Disposal G->H I Dispose of Waste via Licensed Contractor H->I J Spill: Absorb with Inert Material L Seek Medical Attention if Necessary J->L K Exposure: Use Eyewash/Safety Shower K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.